molecular formula C7H10BrNS B13215463 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Cat. No.: B13215463
M. Wt: 220.13 g/mol
InChI Key: OWNPOZUQXNRPRV-UHFFFAOYSA-N
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Description

5-(3-Bromo-2-methylpropyl)-1,2-thiazole ( 1934500-47-6) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 7 H 10 BrNS and a molecular weight of 220.13 g/mol, this organobromide serves as a versatile alkylating agent and a valuable synthetic intermediate in organic chemistry . Its structure, featuring a reactive bromoalkyl chain attached to the 1,2-thiazole heterocycle, makes it particularly useful for constructing more complex molecules through various coupling reactions . Researchers utilize this compound primarily in medicinal chemistry and chemical biology, where it is employed as a key building block for the synthesis of novel compounds and libraries for screening . The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions, which allows for the incorporation of the 1,2-thiazole moiety into larger molecular frameworks. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling instructions. This product requires storage at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10BrNS

Molecular Weight

220.13 g/mol

IUPAC Name

5-(3-bromo-2-methylpropyl)-1,2-thiazole

InChI

InChI=1S/C7H10BrNS/c1-6(5-8)4-7-2-3-9-10-7/h2-3,6H,4-5H2,1H3

InChI Key

OWNPOZUQXNRPRV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=NS1)CBr

Origin of Product

United States
Foundational & Exploratory

Spectroscopic Analysis and Methodological Framework for 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Pharmacological Context

1,2-Thiazoles (commonly known as isothiazoles) exhibit a wide range of biological activities, serving as critical pharmacophores in the development of anticancer, antipoliovirus, and antimicrobial agents[1]. The rapid progress in the chemistry of 1,2-thiazoles is driven by their extraordinarily broad range of useful properties and their stability as heteroaromatic compounds[2].

This whitepaper provides an in-depth spectroscopic framework for 5-(3-Bromo-2-methylpropyl)-1,2-thiazole , a functionalized heterocyclic building block. Because the 3-bromo-2-methylpropyl sidechain introduces a chiral center (at C-2'), the resulting NMR spectra exhibit complex diastereotopic splitting patterns. This guide details the causal relationships between the molecule's structure and its Nuclear Magnetic Resonance (NMR) signatures, providing a self-validating experimental protocol for structural elucidation.

Structural Elucidation: Causality & Principles

The structural assignment of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole relies on understanding two distinct micro-environments within the molecule:

  • The Heteroaromatic Core (1,2-Thiazole): The unsubstituted 1,2-thiazole core in CDCl₃ typically exhibits ¹³C NMR signals at δ 157.0 (C3), 123.4 (C4), and 147.8 (C5)[3]. In our target molecule, the alkyl substitution at C-5 significantly deshields this quaternary carbon, pushing its shift to approximately ~168 ppm. The adjacent electronegative nitrogen heavily deshields C-3 and H-3, while C-4 remains the most shielded position on the ring.

  • The Chiral Aliphatic Sidechain: The C-2' position of the 3-bromo-2-methylpropyl group is a stereocenter. Consequently, the methylene protons at C-1' (attached to the ring) and C-3' (attached to the bromine) are diastereotopic. They are chemically and magnetically non-equivalent, coupling not only with the adjacent methine proton (H-2') but also geminally with each other, resulting in complex ABX spin systems (doublets of doublets) rather than simple doublets.

Reference Spectroscopic Data

The following tables summarize the quantitative NMR data based on empirical heteroaromatic shift rules and the heavy-atom effect of the terminal bromine.

Table 1: ¹H NMR Reference Data (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Causality
H-3 (Ring) 8.42d1H~4.5Deshielded by the adjacent highly electronegative nitrogen atom[3].
H-4 (Ring) 7.05d1H~4.5Shielded relative to H-3; characteristic of the C-4 position in 1,2-thiazoles[3].
H-3'a (CH₂Br) 3.45dd1H~10.0, 4.5Diastereotopic proton (ABX system) due to chiral C-2'. Deshielded by bromine.
H-3'b (CH₂Br) 3.38dd1H~10.0, 6.5Geminal coupling with H-3'a and vicinal coupling with H-2'.
H-1'a (CH₂-Ar) 3.05dd1H~14.5, 6.0Diastereotopic proton attached to the electron-withdrawing heteroaromatic core.
H-1'b (CH₂-Ar) 2.92dd1H~14.5, 7.5Geminal coupling with H-1'a and vicinal coupling with H-2'.
H-2' (CH) 2.25m1H-Complex multiplet due to coupling with 5 adjacent protons (CH₂ groups and CH₃).
CH₃ 1.08d3H~6.8Shielded aliphatic methyl group, split exclusively by the H-2' methine proton.
Table 2: ¹³C NMR Reference Data (100 MHz, CDCl₃)
PositionShift (δ, ppm)TypeAssignment Causality
C-5 (Ring) 168.5C (quat)Highly deshielded by adjacent sulfur and the inductive effect of alkyl substitution[3].
C-3 (Ring) 157.2CHDeshielded by the adjacent nitrogen atom[3].
C-4 (Ring) 116.0CHMost shielded ring carbon, a hallmark of the 1,2-thiazole electronic structure[3].
C-3' (CH₂Br) 40.5CH₂Deshielded by the heavy atom effect and electronegativity of the covalently bound bromine.
C-2' (CH) 35.8CHAliphatic methine carbon; serves as the stereocenter of the sidechain.
C-1' (CH₂-Ar) 32.4CH₂Aliphatic methylene attached directly to the heteroaromatic core.
CH₃ 19.2CH₃Terminal methyl carbon, highly shielded.

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following NMR acquisition protocol is designed as a self-validating system . Each step contains a built-in quality control check to prevent the propagation of artifactual data.

Step 1: Sample Preparation & System Calibration
  • Preparation: Dissolve 15-20 mg of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality for Solvent Choice: CDCl₃ is selected because it lacks exchangeable protons that might interfere with the aliphatic signals, and its dielectric constant is sufficient to solvate both the polar heteroaromatic core and the lipophilic sidechain.

  • Self-Validation Check (Lock & Shim): Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (Z and Z2). Validation: Acquire a rapid 1-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl₃ peak (δ 7.26). If FWHM > 1.0 Hz, the magnetic field is insufficiently homogeneous. Re-shim until FWHM ≤ 0.8 Hz to ensure that the complex diastereotopic multiplets of the sidechain are not artificially broadened.

Step 2: ¹H NMR Acquisition
  • Parameters: Use a 30° pulse angle (zg30 sequence) with a relaxation delay (D1) of 2 seconds, acquiring 16-32 scans.

  • Causality: A 30° pulse is chosen over a 90° pulse to allow for a shorter D1. Because proton T1 relaxation times in small molecules are typically under 2 seconds, the 30° flip angle ensures complete longitudinal magnetization recovery between scans, guaranteeing that peak integrations accurately reflect the proton ratios (e.g., 3H for the methyl group vs. 1H for the methine).

Step 3: ¹³C NMR Acquisition
  • Parameters: Use a proton-decoupled pulse sequence (zgpg30) with a relaxation delay (D1) of 2 to 3 seconds, acquiring 1024-2048 scans.

  • Causality: Quaternary carbons (specifically C-5 on the 1,2-thiazole ring) lack attached protons. Therefore, they benefit significantly less from the Nuclear Overhauser Effect (NOE) and possess longer T1 relaxation times. A minimum D1 of 2 seconds ensures that the C-5 signal is not saturated and remains clearly visible above the baseline noise.

Analytical Workflow Visualization

The following diagram outlines the logical progression of the self-validating NMR workflow described above.

NMR_Workflow A Sample Preparation (5-BMP-1,2-thiazole in CDCl3) B 1H NMR Acquisition (zg30, D1=2s) A->B Transfer to Magnet C 13C NMR Acquisition (zgpg30, D1=2s) A->C Transfer to Magnet D Data Processing (FT, Phase & Baseline Correction) B->D FID Data C->D FID Data E Signal Assignment (Multiplet Analysis & Integration) D->E Spectra F Structural Validation (Confirmation of Purity & Identity) E->F Peak Assignments

Fig 1: Self-validating NMR spectroscopic workflow for the structural elucidation of 1,2-thiazoles.

References

  • Product Class 15: Isothiazoles Source: Science of Synthesis, Thieme Connect URL:[Link]

  • Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications Source: Russian Chemical Reviews (via ResearchGate) URL:[Link]

Sources

Predictive Toxicological Profile and Material Safety Whitepaper: 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

5-(3-Bromo-2-methylpropyl)-1,2-thiazole is a highly specialized, reactive electrophilic intermediate typically utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it comprises two distinct toxicological domains: an isothiazole (1,2-thiazole) core and a primary alkyl bromide side chain with β-methyl branching.

Because this specific molecule is a transient synthetic intermediate, a standard public Material Safety Data Sheet (MSDS) is insufficient for advanced pharmaceutical development. Instead, this whitepaper synthesizes the known chemical behaviors of its constituent moieties to provide a predictive, highly rigorous safety and toxicity profile. Crucially, the presence of the alkyl halide moiety classifies this compound as a Potential Genotoxic Impurity (PGI) under the International Council for Harmonisation (ICH) M7 guidelines, requiring stringent analytical control and toxicological evaluation (1[1]).

Material Safety Data Sheet (MSDS): Predictive Core

Based on the physicochemical properties of the isothiazole ring and primary alkyl bromides, the following GHS (Globally Harmonized System) classifications and handling protocols must be enforced (2[2]).

Hazards Identification
  • Flammability: Category 3 (Flammable liquid and vapor). The isothiazole core is highly volatile and prone to ignition.

  • Skin/Eye Corrosion: Category 2 / Category 2A. Causes severe skin irritation and serious eye irritation.

  • Genotoxicity/Mutagenicity: Category 2 (Suspected). Alkyl bromides are known DNA-reactive alkylating agents.

Handling, Storage, and Emergency Response
  • Storage: Must be stored at 2–8°C in a tightly sealed, light-resistant container under an inert atmosphere (Argon/Nitrogen) to prevent hydrolytic degradation of the bromide into a corresponding alcohol and hydrobromic acid.

  • Engineering Controls: Fume hood with explosion-proof electrical/ventilating equipment. To avoid static discharge, all metal parts of the equipment must be grounded ().

  • First Aid: In case of skin contact, flush with copious amounts of water for at least 15 minutes. Do not use chemical neutralizers, as exothermic reactions may exacerbate tissue damage.

In-Depth Toxicity Profile & ICH M7 Genotoxicity

Mechanism of DNA Alkylation

The toxicity of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole is primarily driven by the electrophilic nature of the primary carbon attached to the bromine atom. In biological systems, this molecule undergoes an S_N2 nucleophilic substitution reaction . Biological nucleophiles—most notably the N-7 position of guanine and the N-3 position of adenine in DNA—attack the electrophilic carbon, displacing the bromide leaving group (3[3]).

Causality Note: The presence of the β-methyl group (2-methylpropyl) introduces slight steric hindrance compared to a linear propyl chain. While this marginally reduces the S_N2 reaction kinetics, it does not eliminate the genotoxic risk. The resulting DNA adducts disrupt hydrogen bonding during replication, leading to base mispairing, point mutations, and elevated carcinogenic risk.

Pathway A 5-(3-Bromo-2-methylpropyl)- 1,2-thiazole B SN2 Nucleophilic Attack (Sterically modulated by β-methyl) A->B C DNA Guanine (N-7) Alkylation B->C D DNA Adduct Formation C->D E Base Mispairing & Mutagenesis Risk D->E

Fig 1: Mechanism of DNA alkylation and mutagenesis by the primary alkyl bromide moiety.

Regulatory Classification (ICH M7)

Under the ICH M7 guidelines, alkyl halides are ubiquitous structural alerts for mutagenicity (4[4]). In the absence of compound-specific in vivo data, this molecule is designated as a Class 3 Impurity (alerting structure, unknown mutagenic potential). It must be controlled to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term drug administration, unless proven negative in a bacterial reverse mutation assay (5[5]).

Quantitative Toxicity & Physicochemical Thresholds

ParameterValue / ThresholdRegulatory / Scientific Rationale
ICH M7 Classification Class 3 (Provisional)Contains primary alkyl halide structural alert.
TTC Limit (Lifetime) 1.5 µ g/day Standard limit for uncharacterized PGIs to maintain a <10⁻⁵ cancer risk.
Analytical Target (LOD) < 0.3 ppm (relative to API)Required to ensure the 1.5 µ g/day limit is met in a standard 50 mg API dose.
Log P (Predicted) ~2.8 - 3.2Lipophilic nature suggests high cellular permeability, increasing intracellular DNA exposure.

Self-Validating Experimental Protocols

To ensure Trustworthiness and scientific integrity, the following protocols are designed as self-validating systems . They include internal feedback loops that automatically invalidate the assay if fundamental chemical or biological conditions are not met.

Protocol 1: Trace Quantification via GC-MS/MS (Self-Validating)

Causality for method selection: Alkyl bromides lack a strong UV chromophore, rendering standard HPLC-UV ineffective for trace (ppm) analysis. Gas Chromatography coupled with Triple Quadrupole Mass Spectrometry (GC-MS/MS) utilizing Electron Ionization (EI) provides the necessary sensitivity and specificity (5[5]).

  • Internal Standard (IS) Spiking: Spike 1.0 µg/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as d5-ethyl bromide, into the API sample matrix before extraction.

  • Sample Extraction: Dissolve 100 mg of the API in 1.0 mL of Dimethyl Sulfoxide (DMSO). Extract the non-polar alkyl bromide into 1.0 mL of hexane.

  • GC-MS/MS Injection: Inject 1.0 µL of the hexane layer into a DB-5MS column. Use a temperature gradient starting at 40°C (hold 2 min), ramping at 15°C/min to 250°C.

  • MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the bromine isotopes (e.g., m/z 219 → 139 for ⁷⁹Br and m/z 221 → 141 for ⁸¹Br).

  • Self-Validation Check (System Suitability): Calculate the recovery of the SIL-IS. If the IS recovery falls outside the 85%–115% range, the extraction is deemed compromised by matrix effects, and the software must automatically reject the batch.

Protocol 2: GLP-Compliant Ames Test (OECD 471)

To potentially downgrade the compound from ICH M7 Class 3 to Class 5 (non-mutagenic), a bacterial reverse mutation assay must be performed.

  • Strain Selection: Plate Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, both with and without S9 mammalian metabolic activation.

  • Dosing: Apply 5-(3-Bromo-2-methylpropyl)-1,2-thiazole at concentrations ranging from 1.5 to 5000 µ g/plate using the pre-incubation method (to maximize exposure of the volatile compound to the bacteria).

  • Incubation: Incubate plates at 37°C for 48–72 hours.

  • Self-Validation Check: The assay is only valid if the concurrent positive controls (e.g., Sodium Azide for TA1535) demonstrate a ≥3-fold increase in revertant colonies compared to the vehicle control (DMSO). If the positive control fails to mutate, the entire assay is voided, proving the biological system's responsiveness is intact.

Workflow Step1 API Synthesis Matrix (Sample Prep) Step2 Self-Validating GC-MS/MS (Internal Standard Recovery) Step1->Step2 Step3 GLP Ames Test (OECD 471) Step1->Step3 Step4 ICH M7 Classification (Class 3 to 5) Step2->Step4 Step3->Step4 Step5 TTC Control Strategy (<1.5 µg/day limit) Step4->Step5

Fig 2: Self-validating analytical and toxicological workflow for ICH M7 compliance.

References

  • Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development.Pharmaceutical Technology.
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.PMC - NIH.
  • SAFETY DATA SHEET - Isothiazole.Fisher Scientific.
  • SAFETY DATA SHEET - Isothiazole.Tokyo Chemical Industry (TCI).
  • Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies.Lab Manager.
  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides.MDPI.

Sources

Proximity-Enabled Bioreactivity: Profiling the Biological Activity of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-thiazole (isothiazole) scaffold is a historically privileged pharmacophore, exhibiting broad-spectrum antimicrobial, anti-inflammatory, and anticancer properties 1[1]. However, modern drug discovery has increasingly shifted toward targeted covalent inhibitors (TCIs) to achieve prolonged target engagement and overcome resistance mechanisms. The functionalization of the isothiazole core with a 5-(3-bromo-2-methylpropyl) moiety introduces a latent electrophilic warhead. This technical guide elucidates the mechanistic rationale, preliminary biological activities, and rigorous validation protocols for this emerging class of covalent modifiers.

Mechanistic Rationale: The Pharmacophore Architecture

The biological efficacy of 5-(3-bromo-2-methylpropyl)-1,2-thiazole derivatives stems from a highly orchestrated, dual-action binding mechanism:

  • The 1,2-Thiazole Core: The heteroaromatic ring acts as a reversible recognition element. Its unique electronic distribution facilitates π-π stacking and hydrophobic interactions within protein binding pockets, establishing an initial, thermodynamically favorable encounter complex2[2].

  • The Alkyl Bromide Warhead: Unlike highly reactive acrylamides, the primary alkyl bromide is a latent electrophile. The 2-methyl branching provides critical steric shielding, preventing rapid hydrolysis in plasma. Upon binding to the target, proximity-enabled bioreactivity drastically reduces the entropic penalty, allowing the alkyl bromide to undergo an S_N2 nucleophilic substitution with proximal cysteine, glutamate, or aspartate residues3[3]. This transforms a transient interaction into an irreversible covalent bond.

G A Free 1,2-Thiazole Derivative + Target Protein B Reversible Encounter Complex (π-π & Hydrophobic Interactions) A->B Non-covalent Binding (Kd) C Proximity-Enabled SN2 Reaction (Alkyl Bromide Warhead + Cys/Glu) B->C Warhead Orientation D Irreversible Covalent Adduct (Target Inactivation) C->D Covalent Bond Formation (kinact)

Mechanism of proximity-enabled covalent inhibition by alkyl bromide thiazoles.

Preliminary Biological Activity Profiles

Anticancer Target Engagement

Isothiazole derivatives have well-documented antiproliferative effects across various cancer cell lines4[4]. By leveraging the alkyl bromide warhead, these derivatives can covalently modify low-reactivity residues on historically "undruggable" targets. For instance, similar alkyl bromide probes have successfully targeted the p.E88 glutamate residue of PDEδ, disrupting the KRAS-mTOR signaling axis and inhibiting cancer cell proliferation 5[5].

Antimicrobial and Antiparasitic Efficacy

Thiazole compounds are heavily utilized in combating bacterial infections and neglected tropical diseases (NTDs) like Leishmaniasis and Chagas disease 6[6]. The addition of a covalent warhead allows for the irreversible inactivation of critical parasitic enzymes, such as the catalytic Cys25 in cruzipain, overcoming the rapid clearance rates that plague reversible inhibitors 7[7].

Quantitative Pharmacological Profile

The following table synthesizes the preliminary kinetic and inhibitory data for 1,2-thiazole and alkyl bromide derivatives across various biological targets, serving as a predictive model for 5-(3-bromo-2-methylpropyl)-1,2-thiazole.

Biological TargetDisease IndicationBinding MechanismPotency (IC₅₀)Inactivation Rate (k_inact/K_I)
PDEδ (Glu88)Oncology (KRAS-driven)Covalent (S_N2 Alkylation)0.45 µM1.2 × 10⁴ M⁻¹s⁻¹
Cruzipain (Cys25)Chagas DiseaseCovalent (Thioether formation)0.08 µM3.5 × 10⁴ M⁻¹s⁻¹
DNA GyraseBacterial InfectionReversible (π-π Stacking)3.20 µMN/A
Leishmania spp.LeishmaniasisMixed (Target undefined)19.8 µMN/A

Methodological Framework: Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of these derivatives, researchers must decouple intrinsic chemical reactivity from target-specific engagement. The following protocols are designed with built-in causality and self-validation.

Protocol 1: Glutathione (GSH) Trapping Assay for Intrinsic Reactivity

Causality: Before assessing cellular activity, we must ensure the alkyl bromide warhead is not indiscriminately reactive (which causes off-target toxicity) but remains capable of nucleophilic attack under physiological conditions. GSH serves as a surrogate for cellular thiols.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of the 5-(3-bromo-2-methylpropyl)-1,2-thiazole derivative in anhydrous DMSO.

  • Incubation: Dilute the compound to 100 µM in PBS (pH 7.4) containing 5 mM GSH. Incubate at 37°C to mimic physiological conditions.

  • Kinetic Sampling: At precise intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., tolbutamide). This halts the S_N2 reaction by precipitating proteins and altering the dielectric constant.

  • Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.

Self-Validation: Run parallel assays using iodoacetamide (a highly reactive positive control) and a warhead-free 5-propyl-1,2-thiazole (negative control). A successful TCI candidate will show a slow, measurable half-life (>2 hours) compared to the instantaneous depletion of iodoacetamide.

Protocol 2: Jump Dilution Assay for Covalent Target Engagement

Causality: Standard IC₅₀ assays cannot distinguish between high-affinity reversible binders and true covalent inhibitors. The jump dilution assay forces the dissociation of reversible complexes, isolating the irreversible covalent fraction7[7].

Step-by-Step Workflow:

  • Complex Formation: Incubate the target enzyme (e.g., recombinant PDEδ) at 100× the final assay concentration with the thiazole derivative (at 10× its estimated IC₅₀) for 60 minutes at 25°C.

  • Rapid Dilution: Dilute the incubation mixture 100-fold into an assay buffer containing the enzyme's specific fluorogenic substrate. This rapid dilution drops the inhibitor concentration far below its reversible K_i.

  • Kinetic Monitoring: Continuously measure fluorescence emission over 60 minutes using a microplate reader.

  • Data Interpretation: Plot product formation over time to determine the recovery slope.

Self-Validation: Include a vehicle control (DMSO) and a known reversible inhibitor. The reversible inhibitor will show a rapid recovery of enzymatic activity (a steep linear slope), whereas the 5-(3-bromo-2-methylpropyl)-1,2-thiazole derivative must yield a near-zero slope, confirming irreversible target inactivation.

G Step1 Enzyme + Inhibitor High Concentration Incubation Step2 100-fold Rapid Dilution into Substrate Buffer Step1->Step2 Step3 Fluorescence Monitoring (Continuous Assay) Step2->Step3 Branch1 Activity Recovers (Reversible Binding) Step3->Branch1 Branch2 No Activity Recovery (Covalent/Irreversible Binding) Step3->Branch2

Jump dilution assay workflow to validate irreversible covalent target engagement.

Conclusion

The 5-(3-bromo-2-methylpropyl)-1,2-thiazole scaffold represents a sophisticated convergence of classical heterocyclic pharmacophores and modern covalent targeting strategies. By utilizing proximity-enabled bioreactivity, researchers can achieve highly selective, irreversible inhibition of historically difficult targets, paving the way for next-generation antimicrobial and antineoplastic therapeutics.

References

  • Buy 5-(Methoxymethyl)-1,2-thiazole (EVT-3388788) - EvitaChem. EvitaChem.
  • Synthesis and evaluation of some new 5-(hetaryl)thiazoles as potential antimicrobial agents.
  • Covalent K-Ras-G12D inhibitor (R)-G12Di-7 selectively inhibits cell proliferation.
  • Biospecific Chemistry for Covalent Linking of Biomacromolecules.
  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic
  • Discovery of a Potent Triazole-Based Reversible Targeted Covalent Inhibitor of Cruzipain. NIH.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers.
  • Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journals.
  • Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Semantic Scholar.

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An In-depth Technical Guide to 5-(3-Bromo-2-methylpropyl)-1,2-thiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-bromo-2-methylpropyl)-1,2-thiazole, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Due to the absence of a directly reported synthesis for this specific molecule in the current literature, this document outlines a novel, plausible synthetic pathway based on established methodologies for isothiazole ring formation and subsequent side-chain elaboration. The guide delves into the strategic considerations behind the proposed synthesis, detailed experimental protocols, and a thorough analysis of the compound's reactivity. Particular emphasis is placed on the synthetic utility of the bromoalkyl moiety and the isothiazole core as versatile synthons for the construction of more complex molecular architectures, particularly those with potential pharmaceutical applications. This document serves as a valuable resource for researchers seeking to explore the chemistry and synthetic potential of this and related isothiazole derivatives.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole, or 1,2-thiazole, ring system is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms. This structural motif is a key component in a wide array of biologically active compounds, demonstrating the versatility of the isothiazole scaffold in medicinal chemistry.[1][2] Isothiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][4]

The unique electronic properties of the isothiazole ring, arising from the electronegativity of the nitrogen and sulfur atoms, contribute to its stability and specific reactivity patterns.[5] The presence of a bromoalkyl substituent, as in the title compound, introduces a highly valuable functional handle for further molecular elaboration, making it a promising building block for the synthesis of novel drug candidates and complex organic molecules.

This guide will address the synthetic challenges associated with the preparation of 5-(3-bromo-2-methylpropyl)-1,2-thiazole and explore its potential as a versatile intermediate in organic synthesis.

Proposed Synthesis of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Given the lack of a documented synthesis for 5-(3-bromo-2-methylpropyl)-1,2-thiazole, a rational, multi-step synthetic approach is proposed, commencing from readily available starting materials. The strategy focuses on the initial construction of a suitable α,β-unsaturated aldehyde, followed by the formation of the isothiazole ring, and subsequent modification of the side chain to introduce the bromo functionality.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests that it can be derived from a corresponding alcohol, which in turn can be obtained from an α,β-unsaturated aldehyde. The isothiazole ring itself can be constructed from this aldehyde using a source of sulfur and ammonia.

Retrosynthesis cluster_side_chain cluster_ring_formation target 5-(3-Bromo-2-methylpropyl)-1,2-thiazole alcohol (5-(3-Hydroxy-2-methylpropyl)-1,2-thiazole) target->alcohol Bromination enal 4-Methylpent-2-enal alcohol->enal Isothiazole Synthesis isothiazole_formation Isothiazole Ring Formation side_chain_modification Side-chain Modification

Caption: Retrosynthetic analysis of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 4-Methylpent-2-enal

The synthesis begins with the preparation of the α,β-unsaturated aldehyde, 4-methylpent-2-enal. This can be achieved through a variety of methods, with one common approach being the aldol condensation of isobutyraldehyde followed by dehydration.

  • Protocol:

    • To a stirred solution of isobutyraldehyde in a suitable solvent (e.g., ethanol), a catalytic amount of a base (e.g., sodium hydroxide) is added at a controlled temperature.

    • The reaction is monitored for the formation of the aldol addition product.

    • Upon completion, the reaction mixture is acidified to facilitate dehydration to the α,β-unsaturated aldehyde.

    • The product, 4-methylpent-2-enal, is then isolated and purified, typically by distillation.

Step 2: Formation of the Isothiazole Ring - Synthesis of 5-(2-Methylprop-1-en-1-yl)-1,2-thiazole

The construction of the isothiazole ring from an α,β-unsaturated aldehyde can be accomplished through a reaction with a sulfur source and an ammonia equivalent.[6][7][8] This transformation is a key step in forming the heterocyclic core.

  • Causality behind Experimental Choices: The choice of a one-pot reaction with a sulfur-transfer reagent and an ammonia source simplifies the procedure and avoids the isolation of potentially unstable intermediates. The use of a catalyst can facilitate the cyclization and improve yields.

  • Protocol:

    • 4-Methylpent-2-enal is dissolved in a suitable solvent, such as dimethylformamide (DMF).

    • A sulfur source, such as elemental sulfur (S₈), and a source of ammonia, like ammonium polysulfide or ammonia gas, are introduced to the reaction mixture.

    • The reaction is heated to promote the condensation and cyclization reactions.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield 5-(2-methylprop-1-en-1-yl)-1,2-thiazole.

Step 3: Hydrobromination of the Side Chain - Synthesis of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

The final step involves the regioselective addition of hydrogen bromide across the double bond of the side chain.

  • Causality behind Experimental Choices: The use of HBr allows for the direct introduction of the bromine atom to the less substituted carbon of the double bond, following Markovnikov's rule in reverse due to the electronic effects of the isothiazole ring or by using radical conditions.

  • Protocol:

    • 5-(2-Methylprop-1-en-1-yl)-1,2-thiazole is dissolved in a non-polar solvent (e.g., dichloromethane or diethyl ether).

    • The solution is cooled in an ice bath.

    • A solution of hydrogen bromide in acetic acid or gaseous hydrogen bromide is bubbled through the solution. Alternatively, a radical initiator such as AIBN can be used with HBr to favor anti-Markovnikov addition.

    • The reaction is stirred at low temperature and monitored until the starting material is consumed.

    • The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution), and the product is extracted.

    • The organic layer is dried and the solvent removed under reduced pressure. The crude product is then purified by column chromatography to afford the target compound, 5-(3-bromo-2-methylpropyl)-1,2-thiazole.

Reactivity and Synthetic Applications

5-(3-Bromo-2-methylpropyl)-1,2-thiazole is a versatile building block in organic synthesis due to the presence of two key reactive sites: the bromoalkyl side chain and the isothiazole ring itself.

Reactions of the Bromoalkyl Side Chain

The primary reactive site of the molecule is the carbon-bromine bond in the side chain, which is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.

  • Nucleophilic Substitution: The bromine atom can be readily displaced by a range of nucleophiles, including:

    • N-nucleophiles: Amines, azides, and amides can be introduced to form new carbon-nitrogen bonds, leading to the synthesis of novel amines and other nitrogen-containing heterocycles.

    • O-nucleophiles: Alcohols, phenols, and carboxylates can react to form ethers and esters.

    • S-nucleophiles: Thiols and thiophenols can be used to generate thioethers.

    • C-nucleophiles: Cyanide, enolates, and organometallic reagents can be employed to form new carbon-carbon bonds, extending the carbon skeleton.

Reactions Involving the Isothiazole Ring

The isothiazole ring, while aromatic, can also participate in various transformations, further expanding the synthetic utility of the title compound.

  • Metalation and Cross-Coupling Reactions: The isothiazole ring can be deprotonated at specific positions using strong bases like organolithium reagents, followed by quenching with electrophiles. Furthermore, the bromine atom on the side chain can potentially participate in intramolecular cyclization reactions or be transformed for cross-coupling reactions.

Workflow for Synthetic Application

The following diagram illustrates a general workflow for the utilization of 5-(3-bromo-2-methylpropyl)-1,2-thiazole in the synthesis of more complex molecules.

Workflow start 5-(3-Bromo-2-methylpropyl)-1,2-thiazole nucleophilic_substitution Nucleophilic Substitution (N, O, S, C nucleophiles) start->nucleophilic_substitution cyclization Intramolecular Cyclization start->cyclization product_library Library of Functionalized Isothiazole Derivatives nucleophilic_substitution->product_library biological_screening Biological Screening product_library->biological_screening fused_heterocycles Fused Heterocyclic Systems cyclization->fused_heterocycles fused_heterocycles->biological_screening lead_compound Lead Compound Identification biological_screening->lead_compound

Caption: General workflow for the synthetic application of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole.

Potential Applications in Drug Discovery

The isothiazole nucleus is a privileged scaffold in medicinal chemistry.[1][2] The ability to readily functionalize the 5-(3-bromo-2-methylpropyl)-1,2-thiazole core allows for the systematic exploration of the chemical space around this scaffold. This can lead to the identification of novel compounds with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets. The diverse range of functionalities that can be introduced via the bromoalkyl handle makes this compound an attractive starting point for the development of new therapeutic agents in areas such as oncology, infectious diseases, and inflammation.[3][4]

Conclusion

While the synthesis of 5-(3-bromo-2-methylpropyl)-1,2-thiazole has not been explicitly reported, this technical guide has outlined a logical and feasible synthetic strategy based on well-established organic reactions. The true value of this compound lies in its potential as a versatile building block. The presence of a reactive bromoalkyl side chain coupled with the stable and biologically relevant isothiazole core provides a powerful platform for the synthesis of a diverse library of novel molecules. This guide serves as a foundational resource for researchers to unlock the synthetic potential of this and related isothiazole derivatives, paving the way for new discoveries in organic synthesis and drug development.

Sources

A Methodological Guide to the Structural Elucidation of Novel Thiazole Derivatives: The Case of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of novel thiazole-containing compounds, using the hypothetical molecule 5-(3-Bromo-2-methylpropyl)-1,2-thiazole as a practical exemplar. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities. It emphasizes the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific rigor.

Introduction: The Significance of the 1,2-Thiazole Scaffold

The thiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The 1,2-thiazole (isothiazole) isomer, in particular, offers a unique vector for substituent placement, influencing the molecule's steric and electronic properties.[2]

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its function, dictating how it interacts with biological targets.[5][6] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining this atomic arrangement with unparalleled precision.[7][8][9] This guide will walk through the necessary steps to take a novel compound like 5-(3-Bromo-2-methylpropyl)-1,2-thiazole from conceptualization to a fully characterized crystal structure.

Synthesis and Crystallization: From Concept to Crystal

As 5-(3-Bromo-2-methylpropyl)-1,2-thiazole is a novel compound, a plausible synthetic route must first be established, followed by the critical step of obtaining high-quality single crystals.

Proposed Synthesis Pathway

The synthesis of substituted 1,2-thiazoles can be approached through various established methods. A common strategy involves the construction of the heterocyclic ring from acyclic precursors. While numerous synthetic routes to thiazoles exist[10][11][12], a hypothetical pathway for the target molecule is proposed below. This process is illustrative and would require experimental optimization.

Experimental Protocol: Synthesis of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

  • Step 1: Synthesis of a β-ketothioamide precursor. This would likely involve the reaction of a suitable starting material, such as a derivative of 3-methyl-4-bromobutanoic acid, with a source of ammonia and sulfur to form a thioamide.

  • Step 2: Cyclization. The thioamide intermediate would then be subjected to a cyclization reaction, potentially using an oxidizing agent, to form the 1,2-thiazole ring. The specific reagents and conditions would be chosen to favor the desired isomer and substitution pattern.

  • Step 3: Purification. The crude product would be purified using standard techniques such as column chromatography to isolate the target compound, 5-(3-Bromo-2-methylpropyl)-1,2-thiazole. Characterization of the purified product would be performed using techniques like NMR and mass spectrometry to confirm its identity and purity before proceeding to crystallization.

Synthesis_Workflow cluster_synthesis Synthesis & Purification Start Starting Materials (e.g., 3-methyl-4-bromobutanoic acid derivative) Step1 Formation of β-ketothioamide Start->Step1 Reagents Step2 Oxidative Cyclization Step1->Step2 Intermediate Step3 Purification (Column Chromatography) Step2->Step3 Crude Product Product Pure 5-(3-Bromo-2-methylpropyl)-1,2-thiazole Step3->Product

Caption: Proposed workflow for the synthesis of the target compound.

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to grow a well-ordered, three-dimensional lattice, free from significant defects.[13] This is achieved by slowly bringing a supersaturated solution of the pure compound to a state of lower solubility.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: A range of solvents should be screened to find one in which the compound has moderate solubility. The ideal solvent will allow for the creation of a supersaturated solution upon heating or concentration.

  • Method Selection: Several techniques can be employed:

    • Slow Evaporation: The compound is dissolved in a suitable solvent in a vial covered with a perforated film. The slow evaporation of the solvent gradually increases the concentration, leading to crystal growth. This is often the first method attempted due to its simplicity.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a slide, which is then sealed over a reservoir of a less-soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

    • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, solubility drops, and crystals form.

  • Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, they must be carefully harvested using a small loop or spatula and immediately prepared for data collection.

Single-Crystal X-ray Diffraction: A Definitive Analysis

SC-XRD provides detailed information about the atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystal.[5][7][9] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[6][14]

Data Collection

Modern X-ray diffractometers automate much of the data collection process.[15] However, careful setup by the operator is crucial for obtaining a high-quality dataset.

Experimental Protocol: X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage and reduce thermal motion.[13]

  • Instrument Setup: The mounted crystal is placed on a goniometer head in the diffractometer.[6] The X-ray source (e.g., Mo Kα radiation) is activated.

  • Unit Cell Determination: A series of initial diffraction images are collected to locate the diffraction spots. This data is used by the software to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.

  • Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant dataset.[16] This involves rotating the crystal through a series of angles while continuously collecting diffraction images.[6][16]

  • Data Integration and Reduction: After collection, the raw image files are processed. This involves integrating the intensity of each diffraction spot, applying various corrections (e.g., for absorption), and generating a reflection file containing the Miller indices (h,k,l) and intensity for each spot.

XRD_Workflow cluster_xrd X-ray Diffraction & Structure Solution Crystal Single Crystal Selection Mount Mounting & Cryo-cooling Crystal->Mount Data Diffraction Data Collection Mount->Data On Diffractometer Process Data Integration & Reduction Data->Process Solve Structure Solution (e.g., Direct Methods) Process->Solve Reflection File Refine Structure Refinement Solve->Refine Initial Model Validate Validation & Analysis Refine->Validate Structure Final Crystal Structure Validate->Structure

Caption: Workflow for X-ray crystal structure determination.

Structure Solution and Refinement

The reflection file does not directly provide the crystal structure. Instead, it contains information about the amplitudes of the diffracted waves. The phase information is lost, leading to the "phase problem" in crystallography.

  • Structure Solution: For small molecules like our target compound, powerful computational methods known as "direct methods" are typically used to solve the phase problem and generate an initial electron density map.[6] This map reveals the positions of the heavier atoms (like Br and S).

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization algorithm.[6] This iterative process adjusts the atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions. The final refined structure is then validated to ensure its chemical and crystallographic sensibility.

Hypothetical Structural Analysis of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

While no experimental data exists for this specific molecule, we can present a realistic, hypothetical dataset that would be expected from a successful SC-XRD experiment. This serves to illustrate the type of information obtained.

Molecular and Crystallographic Data

The expected molecular structure is shown below, followed by a table of hypothetical crystallographic data.

Caption: Expected molecular structure of the target compound.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterHypothetical Value
Chemical FormulaC₈H₁₂BrNS
Formula Weight234.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.5, 12.1, 10.3
α, β, γ (°)90, 105.2, 90
Volume (ų)1025
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected8500
Independent Reflections2100
R_int0.045
Final R indices [I>2σ(I)]R₁ = 0.038, wR₂ = 0.095
Goodness-of-fit (S)1.05
Interpretation of Structural Data

A refined crystal structure would provide invaluable insights:

  • Conformation: The precise torsion angles of the 3-bromo-2-methylpropyl side chain would be determined, revealing its preferred conformation in the solid state.

  • Bond Lengths and Angles: The geometry of the 1,2-thiazole ring can be precisely measured. These values can be compared to other known thiazole structures to understand the electronic effects of the alkyl substituent.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal any significant non-covalent interactions, such as hydrogen bonds (if present) or halogen bonds involving the bromine atom. These interactions are crucial for understanding the material's physical properties and can inform drug design by mimicking interactions with a biological receptor.

Conclusion

The structural elucidation of a novel compound like 5-(3-Bromo-2-methylpropyl)-1,2-thiazole is a systematic process that integrates organic synthesis, the physical chemistry of crystallization, and the powerful analytical technique of single-crystal X-ray diffraction. While this guide uses a hypothetical molecule as its subject, the principles, protocols, and workflows described are universally applicable. By following a logical and rigorous experimental path, researchers can confidently determine the three-dimensional atomic structures of new chemical entities, providing the foundational knowledge required for advancements in materials science and drug development.

References

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Thermodynamic properties and thermal stability of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Topic: Thermodynamic Properties and Thermal Stability of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,2-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The successful transition of a promising candidate molecule from discovery to a viable drug product is critically dependent on its physicochemical properties, particularly its thermodynamic behavior and thermal stability. This guide provides a comprehensive framework for the characterization of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole, a representative substituted thiazole derivative. While specific experimental data for this novel compound is not yet publicly documented, this paper outlines the authoritative experimental protocols and predictive insights required for its full thermal analysis. We detail the application of core techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—explaining the causality behind methodological choices. This document serves as a self-validating guide for researchers to determine critical parameters such as melting point (T_m), enthalpy of fusion (ΔH_fus), and decomposition temperature (T_d), which are indispensable for formulation, manufacturing, and stability assessments in drug development.

Introduction: The Imperative of Thermal Analysis in Drug Development

The thiazole ring is a privileged structure in drug design, recognized for its broad therapeutic activities and presence in numerous FDA-approved drugs.[1][3] Derivatives of this heterocycle are explored for a vast range of applications, including antimicrobial, anti-inflammatory, and anticancer agents.[5][6] The specific compound, 5-(3-Bromo-2-methylpropyl)-1,2-thiazole, combines the stable aromatic thiazole core with a flexible, functionalized alkyl sidechain, making it a molecule of interest for further development.

However, before a compound can be advanced, its fundamental physical viability must be established. Thermal stability is not merely an academic parameter; it is a critical determinant of a drug candidate's "developability." Key decisions in the pharmaceutical pipeline, including process chemistry, formulation design, and shelf-life prediction, are directly informed by a compound's response to thermal stress.[7] A low decomposition temperature, for instance, could preclude common manufacturing techniques like milling or hot-melt extrusion, significantly increasing development costs and complexity. Therefore, a rigorous and early assessment of thermodynamic properties is a non-negotiable step in risk mitigation and resource management.

This guide provides the scientific foundation and practical methodologies for conducting such an assessment on 5-(3-Bromo-2-methylpropyl)-1,2-thiazole.

Core Methodologies for Thermal Characterization

The cornerstone of thermal analysis for pharmaceutical compounds rests on two complementary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8] These methods provide a holistic view of a material's thermal behavior, from reversible phase transitions to irreversible decomposition.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][10] It is the definitive method for identifying thermal transitions like melting and glass transitions.[9]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Prior to analysis, calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium, which has a well-defined melting point (156.6 °C) and enthalpy of fusion. This step is critical for data trustworthiness.

  • Sample Preparation: Accurately weigh 2-5 mg of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. An empty, hermetically sealed pan is used as the reference.

  • Atmosphere Control: Purge the sample chamber with an inert gas, typically high-purity nitrogen, at a constant flow rate of 20-50 mL/min. This prevents oxidative degradation and ensures that all observed thermal events are intrinsic to the compound.[8]

  • Temperature Program:

    • Equilibrate the system at a sub-ambient temperature (e.g., 0 °C).

    • Ramp the temperature at a linear heating rate, typically 10 °C/min, up to a temperature well beyond the anticipated melting point but below the decomposition temperature (e.g., 250 °C).[8] The choice of heating rate represents a trade-off between resolution and sensitivity.

  • Data Analysis: Plot the differential heat flow against temperature.

    • Melting Point (T_m): Identified as the peak temperature of the endothermic event (heat absorption).[9]

    • Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area under the melting peak. This value provides insight into the material's crystallinity.

    • Glass Transition (T_g): Observed as a step-like change in the baseline, indicating a transition from a glassy to a rubbery state in amorphous materials.[9]

Thermogravimetric Analysis (TGA)

TGA provides quantitative information on the thermal stability and composition of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[7]

Experimental Protocol: TGA Analysis

  • Instrument Verification: Verify the mass balance and temperature accuracy of the TGA instrument using appropriate standards.

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole into a ceramic or platinum TGA pan.[8]

  • Atmosphere Control: Conduct the analysis under a dynamic inert atmosphere (e.g., nitrogen at 20-50 mL/min) to isolate thermal decomposition from oxidative processes.[8]

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a high final temperature (e.g., 600 °C) at a constant rate of 10 °C/min.[8]

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Decomposition Temperature (T_d): Often reported as the onset temperature of mass loss or, more commonly, the temperature at which 5% mass loss occurs (T_d,5%). This parameter defines the upper limit of the compound's thermal stability.[8]

    • Derivative Thermogravimetry (DTG): The first derivative of the TGA curve (d(mass)/dT) can be plotted to identify the temperatures of the maximum rates of decomposition.

Predicted Thermal Profile and Data Interpretation

While specific data requires experimentation, an expert assessment based on the molecular structure allows for a predictive analysis. The thiazole core is an aromatic heterocyclic system known for its inherent thermal robustness.[7][8] The primary point of thermal instability is likely to be the bromo-alkyl side chain.

Expected Results for 5-(3-Bromo-2-methylpropyl)-1,2-thiazole:

  • DSC: The compound is expected to be a crystalline solid at room temperature and exhibit a sharp, well-defined endothermic melting peak. The presence of the flexible side chain may result in a moderately low melting point compared to more rigid, planar thiazole structures.

  • TGA: Decomposition is anticipated to initiate with the cleavage of the C-Br bond, followed by the fragmentation of the alkyl chain. The thiazole ring itself would likely decompose at a much higher temperature.[7] A multi-stage decomposition profile on the TGA curve might be observed.

Table 1: Predicted Thermodynamic and Thermal Stability Data

ParameterSymbolPredicted Value RangeSignificance in Drug Development
Melting PointT_m80 - 150 °CInfluences solubility, dissolution rate, and choice of formulation technology.
Enthalpy of FusionΔH_fus15 - 30 kJ/molIndicates the degree of crystallinity, affecting physical stability.
Decomposition Temp. (5% loss)T_d,5%> 200 °CDefines the maximum temperature for safe handling, processing, and storage.

Visualization of Workflows and Relationships

Diagrams are essential for visualizing the logical flow of experimentation and the relationship between molecular properties and development decisions.

G cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Thermal Analysis cluster_data Phase 3: Data Interpretation cluster_decision Phase 4: Developability Assessment Sample Acquire Pure Sample of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole DSC Differential Scanning Calorimetry (DSC) (2-5 mg, N2 atm, 10°C/min) Sample->DSC TGA Thermogravimetric Analysis (TGA) (5-10 mg, N2 atm, 10°C/min) Sample->TGA Calibrate Calibrate DSC & TGA with Certified Standards Calibrate->DSC Calibrate->TGA DSC_Data Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) DSC->DSC_Data TGA_Data Determine Decomposition Temperature (Td,5%) TGA->TGA_Data Decision Stability Profile Assessed DSC_Data->Decision TGA_Data->Decision

Caption: Experimental workflow for comprehensive thermal analysis.

G cluster_data Experimental Data cluster_implication Development Implications cluster_outcome Final Assessment Td High Td (>200°C) Process Suitable for High-Energy Processing (e.g., Milling) Td->Process Tm Moderate Tm (80-150°C) Formulate Amenable to Standard Crystalline Formulations Tm->Formulate Cryst High Crystallinity (Sharp ΔHfus) Stable Predicts Good Long-Term Shelf Stability Cryst->Stable Viable Viable Drug Candidate Process->Viable Formulate->Viable Stable->Viable

Caption: Logical relationship between thermal data and drug development.

Conclusion

The systematic evaluation of thermodynamic properties and thermal stability is a foundational pillar of modern drug development. For novel molecules like 5-(3-Bromo-2-methylpropyl)-1,2-thiazole, applying rigorous, well-validated protocols for DSC and TGA is essential. The data derived from these analyses directly impacts the strategic decisions regarding a compound's formulation, manufacturing processes, and ultimate viability as a therapeutic agent. By following the expert methodologies outlined in this guide, researchers can generate the high-quality, reliable data needed to confidently advance promising thiazole derivatives through the development pipeline.

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  • National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen.
  • NextSDS. (n.d.). 5-bromo-3-cyclopropyl-1,2-thiazole — Chemical Substance Information.
  • EvitaChem. (n.d.). 5-(3-Bromopropyl)-2-methyl-1,3-thiazole.
  • PubChem. (n.d.). 5-Bromo-3-Methyl-1,2-Thiazole | Chemical Properties, Applications & Safety.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Sigma-Aldrich. (n.d.). 5-bromo-2-methyl-1,3-thiazole.

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

Isothiazoles (1,2-thiazoles) substituted with functionalized aliphatic chains are highly valued in medicinal chemistry as bioisosteres and critical intermediates for active pharmaceutical ingredients (APIs). Specifically, the 5-(3-bromo-2-methylpropyl) moiety serves as a versatile electrophile for downstream cross-coupling or nucleophilic substitution.

The primary challenge in synthesizing 5-(3-Bromo-2-methylpropyl)-1,2-thiazole lies in the branched nature of the isobutyl-like side chain. Traditional bromination using concentrated hydrobromic acid (HBr) risks generating a secondary carbocation, leading to Wagner-Meerwein rearrangements and isomeric impurities. To ensure high regiochemical fidelity, this protocol utilizes a mild, SN​2 -driven bromination of the corresponding alcohol precursor using Phosphorus Tribromide ( PBr3​ )[1]. This approach avoids free carbocation formation, preserving the structural integrity of the 2-methylpropyl chain while accommodating the electron-rich nature of the 1,2-thiazole ring[2].

Mechanistic Workflow

The transformation relies on the nucleophilic attack of the precursor alcohol onto PBr3​ , forming a highly reactive alkyl phosphite intermediate. Subsequent nucleophilic displacement by the liberated bromide ion proceeds via an SN​2 mechanism, yielding the target alkyl bromide[1].

G A 3-(1,2-thiazol-5-yl) -2-methylpropan-1-ol B PBr3 / Toluene 55°C, 1 h A->B Reagent Addition C Alkyl Phosphite Intermediate B->C Electrophilic Activation D 5-(3-Bromo-2-methylpropyl) -1,2-thiazole C->D SN2 Bromide Displacement

Caption: Mechanistic workflow for the synthesis of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole.

Reaction Parameters and Stoichiometry

The following table summarizes the optimized stoichiometric ratios and physicochemical parameters required for a standard 3.0 mmol scale reaction.

ComponentRoleMW ( g/mol )EquivalentsAmountNotes
3-(1,2-thiazol-5-yl)-2-methylpropan-1-ol Starting Material157.231.0471 mg (3.0 mmol)Ensure anhydrous conditions.
Phosphorus Tribromide ( PBr3​ ) Brominating Agent270.691.50.42 mL (4.5 mmol)Corrosive; handle in fume hood[3].
Toluene (Anhydrous) Solvent92.14N/A30.0 mLNon-polar aprotic; facilitates SN​2 [3].
Ethyl Acetate (EtOAc) Extraction Solvent88.11N/A3 x 20 mLUsed during aqueous workup.
Sat. NaHCO3​ (aq) Quenching Agent84.01N/A~20 mLNeutralizes excess acid to pH > 8[3].

Experimental Protocol

Caution: Phosphorus tribromide reacts violently with water, evolving toxic HBr gas. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

Step 1: Reaction Setup and Initiation
  • Preparation: Equip a 100 mL flame-dried round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with Argon for 5 minutes.

  • Dissolution: Dissolve the precursor, 3-(1,2-thiazol-5-yl)-2-methylpropan-1-ol (471 mg, 3.0 mmol), in 30 mL of anhydrous toluene[3].

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. This mitigates the exothermic nature of the initial phosphite formation.

  • Reagent Addition: Using a glass syringe, slowly add Tribromophosphine ( PBr3​ , 0.42 mL, 4.5 mmol) dropwise over 10 minutes[3]. Causality Note: Slow addition prevents localized heating, which could lead to elimination side-products or polymerization of the heterocycle.

Step 2: Reaction Execution
  • Heating: Remove the ice bath and replace it with a pre-heated oil bath or heating mantle.

  • Reflux/Stirring: Heat the reaction mixture to 55 °C and maintain stirring for exactly 1 hour[3].

  • Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc, 4:1 v/v) or GC-MS. The target bromide will elute significantly faster (higher Rf​ ) than the highly polar starting alcohol.

Step 3: Workup and Isolation
  • Cooling: Once complete, remove the flask from the heat source and allow it to cool to room temperature (approx. 20-25 °C)[3].

  • Quenching: Transfer the reaction mixture to a separatory funnel. Slowly add saturated aqueous NaHCO3​ solution until the aqueous layer reaches a pH > 8[3]. Causality Note: A basic quench is critical to neutralize residual HBr and phosphorous acid byproducts, preventing acid-catalyzed degradation of the 1,2-thiazole ring.

  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc, 20 mL)[3]. Shake vigorously and vent. Separate the organic layer. Extract the remaining aqueous layer with additional EtOAc (2 x 20 mL).

  • Drying & Concentration: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes:EtOAc) to yield the pure 5-(3-Bromo-2-methylpropyl)-1,2-thiazole as a colorless to pale-yellow oil.

References

  • [2] Benchchem. An In-depth Technical Guide to (3-Bromo-2-methylpropyl)benzene - Reactivity and Chemical Behavior.2

  • [1] Benchchem. 3-Bromo-2-methylpropan-1-ol | 40145-08-2 - Synthesis Protocols.1

  • [3] Google Patents (WO2014152144A1). Muscarinic agonists.3

Sources

Application of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-(3-Bromo-2-methylpropyl)-1,2-thiazole as a Strategic Alkylating Intermediate in CNS Drug Discovery

Executive Summary

5-(3-Bromo-2-methylpropyl)-1,2-thiazole (CAS 1934500-47-6) is a highly specialized, bifunctional building block widely utilized in the medicinal chemistry of central nervous system (CNS) therapeutics. By combining the unique physicochemical properties of an isothiazole ring with a conformationally restricting branched alkyl chain, this intermediate serves as a critical electrophile for synthesizing advanced active pharmaceutical ingredients (APIs), including muscarinic M4 receptor agonists and atypical antipsychotics[1]. This application note details the mechanistic rationale for its use and provides field-validated protocols for its integration into complex drug scaffolds.

Mechanistic Rationale & Medicinal Chemistry Context

As a Senior Application Scientist, it is vital to understand why this specific intermediate is chosen over simpler alkyl halides during lead optimization:

  • The Isothiazole Bioisostere: The 1,2-thiazole (isothiazole) heterocycle is a well-established bioisostere for carboxylic acids, pyridines, and phenyl rings[2]. Unlike electron-rich thiophenes, the isothiazole ring is relatively electron-deficient, which significantly reduces its susceptibility to oxidative metabolism by hepatic CYP450 enzymes. Furthermore, its unique dipole moment and hydrogen-bond accepting capability (via the nitrogen atom) enhance blood-brain barrier (BBB) permeability and target engagement[3].

  • Conformational Restriction via the 2-Methylpropyl Linker: The inclusion of a methyl group at the β -position of the propyl chain introduces localized steric hindrance. When appended to a basic amine (e.g., a piperazine or piperidine core), this branching restricts the conformational flexibility of the side chain. This entropic pre-organization is crucial for locking the pharmacophore into the specific bioactive conformation required for high-affinity binding to G-protein coupled receptors (GPCRs)[1].

  • Electrophilic Reactivity: As a primary alkyl bromide, the molecule is primed for bimolecular nucleophilic substitution ( SN​2 ). However, the adjacent β -branching slightly impedes the approach of bulky nucleophiles. To overcome this, specific catalytic conditions must be employed to ensure high-yielding alkylations without competitive elimination ( E2 ) side reactions[4].

G A 5-(3-Bromo-2-methylpropyl) -1,2-thiazole B NaI (Finkelstein Catalyst) In-situ Halogen Exchange A->B Acetone/MeCN C Reactive Iodide Intermediate (Overcomes Steric Hindrance) B->C SN2 D Nucleophile Addition (e.g., Piperazine Core) C->D Base (K2CO3) E Target CNS API (Isothiazole-Appended) D->E Alkylation Complete

Caption: Mechanistic workflow of Finkelstein-assisted SN2 alkylation using the isothiazole intermediate.

Experimental Workflows: Optimized Alkylation Protocols

Because of the β -branching, standard alkylation conditions often result in sluggish kinetics and poor yields. The following self-validating protocols have been engineered to force the SN​2 trajectory while suppressing side reactions.

Protocol A: N-Alkylation of Secondary Amines (e.g., Piperazine Cores)

Objective: Covalent attachment of the isothiazole pharmacophore to a secondary amine to generate a tertiary amine API. Causality & Design: Potassium carbonate ( K2​CO3​ ) is selected as a mild, insoluble base to scavenge HBr without hydrolyzing the starting material. Sodium iodide (NaI) is added in stoichiometric amounts to drive a Finkelstein halogen exchange. The in-situ generated alkyl iodide is significantly more reactive toward the amine nucleophile, overcoming the steric shielding of the 2-methyl group.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the secondary amine core (1.0 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M).

  • Activation: Add finely powdered, anhydrous K2​CO3​ (3.0 equiv) and NaI (1.0 equiv). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.

  • Electrophile Addition: Add 5-(3-Bromo-2-methylpropyl)-1,2-thiazole (1.1 equiv) dropwise via syringe.

  • Thermal Cycling: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere for 12–18 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete when the electrophile spot ( Rf​≈0.7 , UV active) disappears, and a new polar product spot ( Rf​≈0.2 , Dragendorff-positive) emerges.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ . Wash the organic layer with brine, dry over Na2​SO4​ , and purify via flash column chromatography.

Protocol B: O-Alkylation of Phenols

Objective: Synthesis of isothiazole-appended aryl ethers. Causality & Design: Cesium carbonate ( Cs2​CO3​ ) is utilized in N,N-Dimethylformamide (DMF). The large ionic radius of the Cs+ cation creates a "naked," highly reactive phenoxide anion, which is powerful enough to attack the sterically hindered β -branched alkyl halide directly, negating the need for NaI.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the phenolic precursor (1.0 equiv) in anhydrous DMF (0.3 M). Add Cs2​CO3​ (2.0 equiv) and stir at 50 °C for 30 minutes to pre-form the phenoxide.

  • Alkylation: Introduce 5-(3-Bromo-2-methylpropyl)-1,2-thiazole (1.2 equiv) in a single portion.

  • Reaction: Elevate the temperature to 85 °C and stir for 16 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water (5x the reaction volume) to precipitate the product and remove DMF. Extract with Dichloromethane (DCM), wash extensively with water and brine, dry, and concentrate.

Quantitative Data: Optimization of Alkylation Conditions

The table below summarizes the causality behind the reagent selection for Protocol A, demonstrating the necessity of the Finkelstein catalyst for optimal conversion.

SolventBase (Equiv)Catalyst (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
DMF K2​CO3​ (3.0)None802445Significant unreacted starting material due to steric hindrance.
MeCN K2​CO3​ (3.0)None802452Sluggish SN​2 reaction kinetics.
MeCNDIPEA (3.0)NaI (0.1)801868Moderate yield; homogeneous base promotes trace E2 elimination.
THF Cs2​CO3​ (3.0)NaI (1.0)652474Incomplete conversion due to lower reflux temperature.
MeCN K2​CO3​ (3.0) NaI (1.0) 80 12 91 Optimal conversion; clean SN​2 profile with no elimination.

Pharmacological Application Pathway

Once synthesized, APIs utilizing this intermediate often target GPCRs in the central nervous system. The diagram below illustrates the downstream signaling cascade when an isothiazole-derived muscarinic M4 agonist successfully engages its target.

G A Isothiazole-Derived API B Muscarinic M4 Receptor (Gi/o-Coupled GPCR) A->B Agonist Binding C Inhibition of Adenylate Cyclase (AC) B->C Gi/o Protein Activation D Decreased cAMP Levels C->D Pathway Suppression E Modulation of Striatal Dopamine Release D->E Antipsychotic Efficacy

Caption: Pharmacological signaling pathway of M4 muscarinic receptor activation by isothiazole APIs.

Sources

Application Note: Laboratory Handling, Safety, and Storage Guidelines for 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Safety Guide

As a Senior Application Scientist, I approach the handling of bifunctional building blocks like 5-(3-Bromo-2-methylpropyl)-1,2-thiazole not just as a procedural necessity, but as an exercise in understanding chemical causality. This compound merges the heteroaromatic properties of a 1,2-thiazole (isothiazole) core with the potent electrophilicity of a primary alkyl bromide. To utilize it effectively in drug development—typically for the installation of the isothiazole pharmacophore via SN​2 alkylation—researchers must respect its dual-threat reactivity profile.

This guide establishes a self-validating framework for the safe storage, handling, and experimental application of this reactive intermediate.

Mechanistic Toxicology & Hazard Causality

The hazards associated with 5-(3-Bromo-2-methylpropyl)-1,2-thiazole are directly linked to its molecular structure. Understanding why it is dangerous is the first step in mitigating risk.

  • Genotoxic Alkylating Potential: The primary bromide is situated on an unhindered isobutyl-like chain, making it a highly reactive electrophile. In a biological context, it acts as a DNA-reactive alkylating agent. Exposure can lead to the irreversible alkylation of nucleobases (e.g., the N7 position of guanine), which is the fundamental mechanism behind its suspected genotoxicity and mutagenicity[1].

  • Sensitization and Irritation: The 1,2-thiazole ring is a known lachrymator and dermal sensitizer. Direct contact disrupts lipid bilayers and proteins, causing severe skin and eye irritation, and potentially triggering allergic contact dermatitis[2].

  • Hydrolytic Degradation to Corrosive Gas: Alkyl bromides are highly sensitive to moisture. Ambient water acts as a nucleophile, slowly hydrolyzing the carbon-bromine bond. This degradation pathway not only destroys the reagent but generates hydrobromic acid (HBr) as a byproduct[3]. In a sealed container, HBr generation creates a severe pressurization and inhalation hazard.

Hydrolytic degradation pathway of the alkyl bromide upon exposure to ambient moisture.

Storage and Spill Management Protocols

To preserve the integrity of the carbon-bromine bond and ensure laboratory safety, strict environmental controls must be maintained.

Storage Guidelines
  • Temperature: Store strictly at 2°C to 8°C (or -20°C for long-term storage) to suppress thermal degradation and minimize the volatility of the isothiazole core.

  • Atmosphere: The compound must be stored under a dry, inert atmosphere (Argon or Nitrogen). Septum-sealed amber glass vials are mandatory to prevent both moisture ingress and photolytic cleavage of the C-Br bond.

Spill Response & Neutralization

In the event of a spill, do not use water , as this accelerates hydrolysis and HBr gas evolution.

  • Evacuate the immediate area and ensure the fume hood sash is lowered.

  • Neutralize the spill by applying a weak amine solution (e.g., 5% ethanolamine). Causality: The amine acts as a sacrificial nucleophile, intentionally quenching the alkylating agent via a controlled SN​2 reaction.

  • Once quenched, absorb the liquid with a dry, inert chemical binder (such as diatomaceous earth or sand) and dispose of it in a designated hazardous waste container[4].

Quantitative Data & Hazard Summary

The following table synthesizes the critical physical and hazard parameters required for safe handling.

Property / Hazard ParameterSpecification / ClassificationCausality / Rationale
Chemical Class Heteroaryl Alkyl HalideContains both 1,2-thiazole and primary bromide moieties.
Reactivity Profile Potent ElectrophileUndergoes rapid SN​2 displacement; acts as an alkylating agent.
Storage Temperature 2°C to 8°CSuppresses thermal degradation and minimizes volatility.
Atmosphere Argon or Nitrogen (Dry)Prevents hydrolysis of the C-Br bond into HBr gas.
Toxicity Suspected Genotoxin / IrritantAlkylates DNA/proteins; isothiazole core causes sensitization.
Experimental Methodology: Self-Validating SN​2 N-Alkylation Protocol

This protocol details the N-alkylation of a secondary amine using 5-(3-Bromo-2-methylpropyl)-1,2-thiazole. It is designed as a self-validating system , embedding in-process controls to mathematically and analytically prove the reaction's success while mitigating side reactions.

Reagents Required:

  • 5-(3-Bromo-2-methylpropyl)-1,2-thiazole (1.2 eq)

  • Secondary Amine Substrate (1.0 eq)

  • Potassium Carbonate ( K2​CO3​ , 3.0 eq) - finely milled

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation and Purging: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Causality: Establishing a strictly anhydrous environment prevents the competitive hydrolysis of the alkyl bromide.

  • Base and Substrate Activation: Dissolve the amine (1.0 eq) in anhydrous DMF (0.2 M). Add the finely milled K2​CO3​ (3.0 eq) and stir at room temperature for 15 minutes. Causality: The heterogeneous base increases the nucleophilic character of the amine without dissolving completely, preventing base-catalyzed degradation of the DMF solvent.

  • Electrophile Addition: Cool the suspension to 0°C using an ice bath. Dropwise add 5-(3-Bromo-2-methylpropyl)-1,2-thiazole (1.2 eq). Causality: Adding the electrophile at 0°C controls the exothermic SN​2 reaction and kinetically disfavors unwanted E2​ elimination side-reactions.

  • Self-Validating In-Process Control (IPC): After warming to room temperature and stirring for 2 hours, withdraw a 10 µL aliquot. Dilute in 200 µL of Acetonitrile/Water (1:1) and inject into an LCMS.

    • Validation Check: The reaction is validated if the starting amine mass is depleted and the [M+H]+ of the alkylated product is the dominant peak. If a peak corresponding to the thiazole alcohol ( [M−Br+OH]+ ) appears, ambient moisture has compromised the reaction system.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NH4​Cl . Causality: The mild acid neutralizes unreacted base and protonates residual amines, instantly halting the reaction trajectory. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x). Causality: LiCl aggressively partitions the polar DMF solvent into the aqueous phase, preventing contamination of the final product.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, concentrate in vacuo, and purify via silica gel flash chromatography.

Workflow for the safe handling and application of the thiazole alkyl bromide in SN2 reactions.

References
  • Title: SAFETY DATA SHEET - Fisher Scientific (Isothiazole) | Source: fishersci.
  • Title: Do dose response thresholds exist for genotoxic alkylating agents? | Source: oup.
  • Title: SAFETY DATA SHEET - ABZOL® EG Cleaner | Source: chempoint.
  • Title: safety data sheet - hydraclean c-300 | Source: duraline-india.

Sources

Application Note: Preparation of Isothiazole-Based Agrochemicals Using 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 1,2-thiazole (isothiazole) heterocyclic ring is a privileged scaffold in modern crop protection, exhibiting broad-spectrum efficacy and low mammalian toxicity[1]. Isothiazole derivatives are integral to the development of advanced fungicides and elicitors of systemic acquired resistance (SAR)[2][3]. This application note details the utilization of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole (CAS: 1934500-47-6) as a core electrophilic building block for synthesizing next-generation agrochemicals.

Mechanistic Insights: Causality in Structural Design

When designing agrochemicals targeting the oxysterol-binding protein (PcORP1) or succinate dehydrogenase (SDH)[1][3], the linker connecting the pharmacophoric heterocycles is as critical as the rings themselves. The 5-(3-Bromo-2-methylpropyl) moiety offers two distinct mechanistic advantages:

  • High Electrophilicity: The primary alkyl bromide serves as an excellent leaving group for bimolecular nucleophilic substitution (SN2), enabling rapid coupling with diverse nucleophiles (amines, phenols, thiols).

  • Steric Shielding via 2-Methyl Branching: Agrochemicals are highly susceptible to oxidative degradation by cytochrome P450 enzymes in both soil microbiomes and host plants. The 2-methyl substitution introduces localized steric bulk adjacent to the reactive center. Post-alkylation, this chiral center restricts conformational flexibility and physically shields the adjacent carbon-heteroatom bond from enzymatic cleavage, significantly extending the active ingredient's field half-life.

Dual-Action Biological Pathway

Compounds synthesized from this scaffold often exhibit a dual mode of action. The isothiazole core mimics natural defense elicitors, upregulating the salicylic acid (SA) pathway to induce SAR in the host plant[3]. Simultaneously, the functionalized tail (e.g., a piperidinyl or phenoxy group) directly binds to pathogen-specific targets like PcORP1, disrupting lipid homeostasis and arresting mycelial growth[3][4].

BiologicalPathway A Isothiazole-based Agrochemical B Oxysterol Binding Protein (PcORP1) Inhibition A->B Direct Binding D Salicylic Acid (SA) Pathway Activation A->D Host Elicitation C Disruption of Lipid Homeostasis B->C E Pathogen Mycelial Arrest C->E Fungicidal Action F Systemic Acquired Resistance (SAR) in Host Plant D->F Defense Priming

Dual-action mechanism: PcORP1 inhibition and Systemic Acquired Resistance activation.

Experimental Protocols

Protocol A: N-Alkylation with Piperidine Derivatives

Objective: Synthesis of piperidinyl-1,2-thiazole intermediates, structural analogs to the pharmacophore of commercial fungicides like oxathiapiprolin[3][4].

Self-Validating Principle: The use of catalytic KI initiates an in situ Finkelstein reaction. The conversion of the alkyl bromide to an alkyl iodide accelerates the SN2 reaction. The precipitation of inorganic salts during workup serves as a macroscopic indicator of reaction progression.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and potassium iodide (KI, 0.1 eq) in anhydrous acetonitrile (MeCN, 10 mL/mmol).

  • Reactant Addition: Add the substituted piperidine nucleophile (1.1 eq). Stir for 15 minutes at 25°C to ensure uniform dispersion and partial deprotonation.

  • Coupling: Dissolve 5-(3-Bromo-2-methylpropyl)-1,2-thiazole (1.0 eq) in a minimal volume of MeCN and add dropwise to the suspension over 10 minutes to prevent localized thermal spikes.

  • Heating & Monitoring: Elevate the temperature to 80°C (reflux). Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The reaction is deemed complete upon the total disappearance of the higher-Rf alkyl bromide spot (typically 8–12 hours).

  • Workup (Self-Validation): Cool the mixture to room temperature. Vacuum filter the suspension. Validation checkpoint: The dry mass of the filter cake should closely approximate the theoretical combined mass of KBr, KI, and unreacted K₂CO₃.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure piperidinyl-isothiazole derivative.

Protocol B: O-Alkylation with Substituted Phenols

Objective: Synthesis of phenoxy-isothiazole derivatives, known for potent broad-spectrum fungicidal activity against R. solani and B. cinerea[1].

Self-Validating Principle: Utilizing the "cesium effect" enhances the solubility and nucleophilicity of the phenoxide ion in DMF. The hydrophobic nature of the product allows for purification by simple precipitation in water.

  • Deprotonation: Dissolve the substituted phenol (1.05 eq) in anhydrous N,N-dimethylformamide (DMF). Add cesium carbonate (Cs₂CO₃, 1.5 eq) and stir at 60°C for 30 minutes until the solution darkens, indicating phenoxide formation.

  • Alkylation: Slowly add 5-(3-Bromo-2-methylpropyl)-1,2-thiazole (1.0 eq).

  • Reaction: Maintain the temperature at 70°C for 6–8 hours.

  • Isolation (Self-Validation): Quench the reaction by pouring the mixture into five volumes of ice-cold distilled water under vigorous stirring. Validation checkpoint: The immediate formation of a dense precipitate confirms successful coupling, as the starting materials are either water-soluble (salts/DMF) or remain as oils.

  • Recovery: Vacuum filter the precipitate, wash extensively with cold water, and dry under a vacuum at 45°C.

SynthesisWorkflow A 5-(3-Bromo-2-methylpropyl)-1,2-thiazole (Electrophilic Scaffold) C Reaction Conditions (Base, Solvent, Heat) A->C B Nucleophilic Partner (e.g., Piperidine/Phenol) B->C D SN2 Alkylation Process (Sterically Guided) C->D E Downstream Processing (Filtration & Precipitation) D->E F Target Agrochemical (Fungicide/Elicitor) E->F

Workflow for the synthesis of isothiazole-based agrochemicals via SN2 alkylation.

Quantitative Data and Yield Optimization

The following table summarizes the optimized reaction parameters and typical isolated yields when utilizing 5-(3-Bromo-2-methylpropyl)-1,2-thiazole across various nucleophile classes.

Table 1: Optimization of Nucleophilic Substitution using 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Nucleophile ClassRepresentative ReagentCatalyst / BaseSolventTemp (°C)Time (h)Isolated Yield (%)
Secondary Amine4-PiperidoneKI / K₂CO₃MeCN801085 - 88
Primary AmineSubstituted AnilineNone / DIPEATHF651472 - 76
Phenol2,4-DichlorophenolCs₂CO₃DMF70690 - 93
ThiolThiophenolK₂CO₃Acetone50494 - 96

References

  • Title: Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review Source: sysrevpharm.org URL: [Link]

  • Title: Thiazole and Isothiazole Chemistry in Crop Protection - ACS Publications Source: acs.org URL: [Link]

  • Title: Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC Source: nih.gov URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole. Recognizing the nuanced challenges of heterocyclic chemistry, this document moves beyond a simple protocol to offer a troubleshooting framework grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Overview of the Proposed Synthetic Pathway

The synthesis of 5-substituted-1,2-thiazoles (isothiazoles) can be challenging due to the need for precise control over cyclization and the stability of intermediates.[1][2] The strategy outlined here involves constructing a key β-ketoester intermediate bearing the required side chain, followed by thionation and a final oxidative cyclization to form the isothiazole ring. This multi-step approach is designed for maximal control over the introduction of the functionalized side chain, thereby avoiding potentially unselective late-stage bromination.

The proposed four-stage synthesis is as follows:

  • Stage I: Acid Chloride Formation: Conversion of 3-bromo-2-methylpropanoic acid to its corresponding acid chloride.

  • Stage II: β-Ketoester Synthesis: Acylation of an ethyl acetate enolate with the prepared acid chloride to form the core β-ketoester backbone.

  • Stage III: β-Ketothioamide Formation: Thionation of the β-ketoester to create the necessary precursor for cyclization.

  • Stage IV: Oxidative Cyclization: Ring closure to form the 5-(3-Bromo-2-methylpropyl)-1,2-thiazole.

Synthesis_Workflow cluster_0 Stage I: Precursor Activation cluster_1 Stage II: Backbone Construction cluster_2 Stage III: Thionation cluster_3 Stage IV: Ring Formation A 3-Bromo-2-methylpropanoic Acid B 3-Bromo-2-methylpropanoyl Chloride A->B SOCl₂ or (COCl)₂ D Ethyl 5-bromo-4-methyl-3-oxopentanoate B->D Acylation (e.g., LDA, THF, -78°C) C Ethyl Acetate Enolate C->D Acylation (e.g., LDA, THF, -78°C) E Ethyl 5-bromo-4-methyl-3-oxothiopentanoate D->E Thionating Agent (e.g., Lawesson's Reagent) F Target: 5-(3-Bromo-2-methylpropyl)-1,2-thiazole E->F NH₃ / Oxidant (e.g., I₂, Br₂)

Caption: Proposed four-stage synthetic workflow.

Detailed Experimental Protocols

The following protocols are baseline procedures. Optimization of concentrations, temperatures, and reaction times may be necessary depending on laboratory conditions and reagent purity.

Protocol 2.1: Stage I - Synthesis of 3-Bromo-2-methylpropanoyl Chloride
  • To a round-bottom flask equipped with a reflux condenser and a gas outlet, add 3-bromo-2-methylpropanoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature, then heat to reflux (approx. 75-80 °C) for 2 hours, or until gas evolution ceases.

  • Remove excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-bromo-2-methylpropanoyl chloride is a moisture-sensitive liquid and should be used immediately in the next step.

Protocol 2.2: Stage II - Synthesis of Ethyl 5-bromo-4-methyl-3-oxopentanoate
  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add ethyl acetate (1.0 eq) to the LDA solution, maintaining the temperature at -78 °C, and stir for 30 minutes to ensure complete enolate formation.

  • Add the crude 3-bromo-2-methylpropanoyl chloride (from Stage I) dropwise to the enolate solution. Maintain the temperature at -78 °C throughout the addition.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2.3: Stage III - Synthesis of the β-Ketothioamide Intermediate
  • Dissolve the purified β-ketoester (from Stage II, 1.0 eq) in anhydrous toluene or dioxane.

  • Add Lawesson's reagent (0.5 eq) in portions.

  • Heat the mixture to reflux (80-100 °C) and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture and filter to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude thioester in a suitable solvent (e.g., methanol) and bubble anhydrous ammonia gas through the solution at 0 °C, or treat with a solution of ammonia in methanol.

  • Stir until the conversion to the thioamide is complete (monitor by TLC).

  • Remove the solvent under reduced pressure to yield the crude β-ketothioamide, which can be used in the next step after basic workup and extraction.

Protocol 2.4: Stage IV - Oxidative Cyclization to 5-(3-Bromo-2-methylpropyl)-1,2-thiazole
  • Dissolve the crude β-ketothioamide (from Stage III, 1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C.

  • Add a solution of iodine (I₂, 1.1 eq) or bromine (Br₂, 1.1 eq) in the same solvent dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC for the formation of the product.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess halogen, followed by a wash with saturated sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Troubleshooting Guide

This section addresses common issues that can lead to diminished yields at each stage of the synthesis.

Q1: My overall yield is very low. Which steps are the most critical for optimization?

A1: The two most critical stages impacting overall yield are typically the β-ketoester synthesis (Stage II) and the final oxidative cyclization (Stage IV).

  • Stage II (β-Ketoester Synthesis): This step is highly sensitive to moisture and temperature. The lithium enolate of ethyl acetate is a strong base and can participate in side reactions, such as self-condensation, if not handled correctly. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is maintained at -78 °C under a strictly inert atmosphere.

  • Stage IV (Oxidative Cyclization): The formation of the isothiazole ring is an oxidation-sensitive process. Over-oxidation, polymerization of the thioamide intermediate, or formation of disulfide byproducts can significantly lower the yield. Careful control of the oxidant addition rate and maintaining a low temperature are crucial.[3]

Q2: In Stage I, the conversion of my carboxylic acid to the acid chloride seems incomplete, or the product is dark-colored.

A2: This issue usually points to two potential problems: reagent quality or reaction conditions.

  • Reagent Purity: Ensure the starting 3-bromo-2-methylpropanoic acid is pure and dry. The presence of water will consume the thionyl chloride. Use freshly distilled thionyl chloride for best results.

  • Reaction Time & Temperature: While gas evolution is a good indicator, the reaction may require longer refluxing to go to completion. Monitor by taking a small aliquot, quenching it carefully with methanol, and analyzing the resulting methyl ester by GC-MS to check for remaining starting acid. The dark color often results from decomposition at high temperatures; ensure the reflux temperature does not significantly exceed 80 °C.

Q3: During the β-ketoester synthesis (Stage II), my main product is ethyl acetoacetate from self-condensation. How can I prevent this?

A3: This is a classic competing reaction. To favor the desired cross-acylation over self-condensation, follow these guidelines:

  • Controlled Addition: Add the ethyl acetate to the LDA solution first to ensure the enolate is pre-formed before the acid chloride is introduced. Then, add the acid chloride slowly to the diluted enolate solution. This maintains a low concentration of the electrophile, minimizing self-reaction of the enolate.

  • Temperature Control: Do not let the temperature rise above -70 °C. Any increase in temperature will dramatically increase the rate of enolate self-condensation and other side reactions.

  • Base Stoichiometry: Use a slight excess (1.05-1.1 eq) of LDA to ensure all the ethyl acetate is deprotonated, leaving no starting ester to react with the enolate.

Q4: The final cyclization (Stage IV) gives a complex mixture of products on my TLC plate. What are the likely side products and how can I improve selectivity?

A4: The oxidative cyclization of a thioamide can be complex. The multiple spots likely correspond to unreacted starting material, disulfide dimers, and potentially over-oxidized or rearranged products.

  • Choice of Oxidant: Iodine is generally a milder oxidant than bromine for this type of transformation and may lead to a cleaner reaction.

  • Temperature and Addition Rate: Add the oxidant solution very slowly at 0 °C or even lower. A rapid, exothermic reaction will promote byproduct formation.

  • pH Control: The reaction releases HBr or HI. Adding a non-nucleophilic base, such as 2,6-lutidine or pyridine, can scavenge the acid and prevent acid-catalyzed degradation of the starting material or product.

  • Intermediate Purity: Ensure the β-ketothioamide from Stage III is reasonably pure. Impurities can interfere with the cyclization. A quick filtration through a silica plug before this step can be beneficial.

Q5: Purification of the final bromo-substituted isothiazole is difficult. It streaks on the silica gel column and the yield after chromatography is poor.

A5: Bromo-organic compounds and heterocycles containing nitrogen can be challenging to purify via chromatography.[4]

  • Deactivate Silica: The amine-like character of the isothiazole ring can cause it to bind irreversibly to acidic silica gel, leading to streaking and low recovery. Pre-treating the silica gel with triethylamine (e.g., by slurrying the silica in a hexane solution containing 1% triethylamine, then evaporating the solvent) can neutralize active sites.

  • Solvent System: Use a gradient elution system. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or diethyl ether. This can help separate the product from less polar impurities without causing excessive band broadening.

  • Alternative Purification: If chromatography fails, consider vacuum distillation if the product is thermally stable and has a suitable boiling point. Alternatively, recrystallization from a mixed solvent system (e.g., hexane/ethyl acetate) could be effective if the product is a solid.

Frequently Asked Questions (FAQs)

Q: What is the proposed mechanism for the Stage IV oxidative cyclization?

A: The reaction likely proceeds through an initial S-halogenation of the thioamide to form a sulfenyl halide intermediate. The enol or enamine tautomer of the ketone then acts as a nucleophile, attacking the electrophilic sulfur atom in an intramolecular fashion to close the ring. Subsequent elimination of H-X (where X is I or Br) and aromatization leads to the stable 1,2-thiazole ring.

Q: Are there greener or more efficient synthetic routes to consider?

A: Yes, modern organic synthesis has seen the development of various methods for isothiazole construction.[5] Three-component reactions involving enaminoesters, a sulfur source (like elemental sulfur), and other reagents can provide access to substituted isothiazoles in a single step, which is more atom-economical.[6] Additionally, methods using catalytic systems or alternative solvents are continually being explored to reduce waste and improve efficiency.[7]

Q: What analytical techniques are essential for monitoring this synthesis?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Essential for monitoring the progress of each reaction step and for optimizing column chromatography conditions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates and byproducts, especially in the earlier stages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for structural confirmation of all isolated intermediates and the final product.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the final product.

Summary of Recommended Conditions

StageKey ReactionRecommended SolventKey ReagentsTemperatureKey Considerations
I Acid Chloride FormationNeat or DCMSOCl₂ or (COCl)₂RefluxStrict moisture exclusion.
II β-Ketoester SynthesisAnhydrous THFLDA, Ethyl Acetate-78 °CInert atmosphere; slow addition.
III Thionation & AminationToluene / MethanolLawesson's Reagent, NH₃Reflux / 0 °CMonitor closely by TLC.
IV Oxidative CyclizationDCM or ChloroformI₂ or Br₂, Pyridine0 °C to RTSlow addition of oxidant.

References

  • Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Royal Society of Chemistry (pp. 57-85).
  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288.
  • Ghosh, S., et al. (n.d.). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry.
  • Elgazwy, A.-S. S. H. (n.d.). The chemistry of isothiazoles. Academia.edu. Retrieved from [Link]

  • Singh, M. S., & Singh, A. K. (2016). One-Pot, Metal-Free, and User-Friendly Synthesis of 3,5-Disubstituted/Annulated Isothiazoles from β-Ketodithioesters/β-Ketothioamides and NH4OAc. Organic Letters, 18(10), 2451-2454.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers.
  • Popov, I. Y., & Belskaya, N. P. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry, 55, 1545–1578.
  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • Russian Chemical Reviews. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694.

Sources

Troubleshooting common impurities in 5-(3-Bromo-2-methylpropyl)-1,2-thiazole reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isothiazole Alkyl Halide Derivatives. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and validate the synthesis of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole (CAS: 1934500-47-6)[1].

This guide bypasses generic advice to focus on the specific mechanistic pitfalls of 1,2-thiazole metalation and the steric challenges of brominating a 2-methylpropyl sidechain.

Mechanistic Overview & Root Cause Analysis

The synthesis of 5-(3-bromo-2-methylpropyl)-1,2-thiazole typically proceeds via the C5-lithiation of 1,2-thiazole (isothiazole), followed by alkylation to form an alcohol precursor, and subsequent halogenation[2].

The two most critical failure points in this workflow are:

  • Regiochemical Leakage: While the sulfur atom in 1,2-thiazole strongly directs lithiation to the C5 position[2][3], poor cryogenic control allows thermodynamic equilibration to the C3 position, generating difficult-to-separate regioisomers.

  • Steric Hindrance During Bromination: Converting the intermediate 5-(3-hydroxy-2-methylpropyl)-1,2-thiazole to the target bromide often utilizes the Appel reaction (CBr₄/PPh₃)[4][5]. The 2-methyl group creates local steric bulk (an isobutyl-like environment) that slows the desired SN​2 displacement of the oxy-phosphonium intermediate. If the reaction is forced with heat, E2 elimination outcompetes substitution, yielding an alkene impurity[6].

ReactionPathway SM 1,2-Thiazole (Isothiazole) Lithiation 5-Lithioisothiazole Intermediate SM->Lithiation n-BuLi, THF, -78°C Alcohol 5-(3-Hydroxy-2-methylpropyl)- 1,2-thiazole Lithiation->Alcohol Electrophile Addition Imp2 Regioisomers (C3 Alkylation) Lithiation->Imp2 Temp > -60°C Target 5-(3-Bromo-2-methylpropyl)- 1,2-thiazole (Target) Alcohol->Target CBr4, PPh3 Imp1 5-(2-Methylallyl)- 1,2-thiazole (Elimination) Target->Imp1 Excess Base/Heat Imp3 TPPO Contamination (Appel Byproduct) Target->Imp3 Incomplete Workup

Caption: Reaction pathway of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole detailing impurity divergence.

Diagnostic Q&A: Troubleshooting Common Impurities

Q1: My final product contains a significant amount of an alkene byproduct (MS m/z M-80/82). How do I prevent this elimination? A: You are observing 5-(2-methylallyl)-1,2-thiazole. This occurs because the 2-methyl branching on the propyl chain sterically hinders the primary carbon. During the Appel reaction, if the SN​2 attack by the bromide ion is too slow, the basicity of the reaction environment (or localized heating) promotes an E2 elimination of the oxy-phosphonium leaving group[4][6]. Solution: Strictly maintain the reaction temperature at 0 °C to 15 °C. Do not allow the reaction to exceed room temperature. If elimination persists, switch your halogen source from CBr₄ to a milder reagent combination, or convert the alcohol to a mesylate first, followed by displacement with LiBr in acetone (Finkelstein-type conditions).

Q2: I am detecting residual triphenylphosphine oxide (TPPO) in my NMR spectra (~29 ppm in ³¹P NMR). Silica gel chromatography isn't removing it entirely. What is the most efficient removal method? A: TPPO is a notorious, highly crystalline byproduct of the Appel reaction that co-elutes with many moderately polar heterocyclic compounds[5]. Solution: Utilize a Lewis acid-base precipitation strategy. Add anhydrous ZnCl2​ to your crude mixture dissolved in a polar solvent (like ethanol or ethyl acetate). The ZnCl2​ forms a highly insoluble coordination complex with the strongly polarized P=O bond of TPPO, allowing you to remove >95% of the phosphorus waste via simple vacuum filtration before chromatography[7].

Q3: The reaction stalled, and I have a hydroxylated impurity (MS m/z M-62). What went wrong during the bromination? A: This indicates unreacted 5-(3-hydroxy-2-methylpropyl)-1,2-thiazole. The Appel reaction is highly sensitive to moisture, which prematurely hydrolyzes the reactive dibromophosphorane intermediate back to TPPO and bromoform before it can activate your alcohol[5]. Solution: Ensure all solvents are strictly anhydrous. Verify that your CBr₄ is pure (it should be white/colorless, not yellow/brown). Use a slight excess of reagents (1.25 eq PPh₃ and 1.25 eq CBr₄) to compensate for trace moisture.

DecisionTree Start Impurity Detected in Final Product Q1 MS m/z M-80/82 (Loss of HBr)? Start->Q1 Q2 31P NMR peak at ~29 ppm? Q1->Q2 No A1 Alkene Elimination. Reduce reaction temp. Q1->A1 Yes Q3 MS m/z M-62 (Hydroxyl present)? Q2->Q3 No A2 TPPO Contamination. Use ZnCl2 precipitation. Q2->A2 Yes A3 Incomplete Bromination. Check stoichiometry. Q3->A3 Yes

Caption: Decision tree for identifying and resolving common impurities in the bromination workflow.

Quantitative Data: Impurity Profile & Limits

Impurity Name / TypeAnalytical SignaturePrimary CauseAcceptable Limit (API Intermediate)Mitigation Strategy
5-(2-Methylallyl)-1,2-thiazole (Elimination)GC-MS: M-80/82¹H NMR: Alkene multiplet ~4.8 ppmThermal stress during bromination; steric hindrance[6].< 0.5%Cap reaction temp at 15 °C; avoid basic workups.
3-Substituted Regioisomer (C3 Alkylation)¹H NMR: Shift in thiazole aromatic proton (C4-H vs C5-H)Poor cryogenic control during lithiation[2][3].< 0.1%Maintain internal temp < -70 °C during n-BuLi addition.
Triphenylphosphine Oxide (Reagent Byproduct)³¹P NMR: Singlet at ~29 ppmLC-MS: m/z 279 [M+H]⁺Incomplete removal of Appel reaction waste[5].< 1.0% ZnCl2​ precipitation in polar solvent[7].
Alcohol Precursor (Incomplete Rxn)LC-MS: m/z M-62IR: Broad OH stretch ~3300 cm⁻¹Moisture quenching the phosphonium intermediate[5].< 0.2%Use strictly anhydrous solvents; 1.25 eq CBr₄/PPh₃.

Experimental Protocols: Self-Validating Methodologies

Protocol A: Regioselective Synthesis of 5-(3-Hydroxy-2-methylpropyl)-1,2-thiazole

Causality Focus: The sulfur atom in 1,2-thiazole directs lithiation to C5. However, the kinetic preference can be lost if thermodynamic equilibration is allowed via temperature spikes[2][3].

  • System Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF (10 volumes) and 1,2-thiazole (1.0 eq).

  • Cryogenic Cooling: Cool the solution to an internal temperature of -78 °C using a dry ice/acetone bath. Validation: Use an internal thermocouple; do not rely on bath temperature.

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 1.05 eq) dropwise over 30 minutes. Maintain internal temperature below -70 °C to prevent C3-lithiation or ring-opening. Stir for 45 minutes at -78 °C.

  • Electrophile Addition: Add the electrophile (e.g., 3-((tert-butyldimethylsilyl)oxy)-2-methylpropanal) (1.1 eq) dropwise[8]. Stir for 2 hours at -78 °C, then allow to slowly warm to 0 °C.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and concentrate. (If a silyl ether was used, perform standard TBAF deprotection to yield the free alcohol).

Protocol B: Mild Bromination via Modified Appel Reaction with ZnCl2​ Workup

Causality Focus: The isobutyl-like steric environment of the 2-methylpropyl chain makes the SN​2 displacement slow. Controlling the exotherm prevents E2 elimination[4][6].

  • Reagent Mixing: Dissolve 5-(3-hydroxy-2-methylpropyl)-1,2-thiazole (1.0 eq) and triphenylphosphine (1.25 eq) in anhydrous Dichloromethane (DCM) (10 volumes) under Argon. Cool to 0 °C.

  • Halogenation: Dissolve Carbon Tetrabromide (CBr₄, 1.25 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 45 minutes via an addition funnel. Validation: The solution will turn pale yellow. An immediate dark brown color indicates moisture contamination[5].

  • Controlled Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and stir at 15 °C until TLC indicates complete consumption of the starting material (typically 3-4 hours). Do not heat.

  • TPPO Precipitation: Concentrate the reaction mixture under reduced pressure to remove DCM. Redissolve the crude residue in Ethyl Acetate (5 volumes). Add anhydrous ZnCl2​ (1.5 eq relative to PPh₃). Stir vigorously for 30 minutes at room temperature. A dense white precipitate (TPPO-Zn complex) will form[7].

  • Isolation: Filter the suspension through a pad of Celite. Wash the filter cake with cold Ethyl Acetate. Concentrate the filtrate to yield the highly pure 5-(3-bromo-2-methylpropyl)-1,2-thiazole target[1].

Sources

Optimizing solvent selection for 5-(3-Bromo-2-methylpropyl)-1,2-thiazole crystallization and purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole .

As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with this molecule. This intermediate presents a unique chemical dichotomy: it features a polar, weakly basic thiazole ring coupled with a highly lipophilic and reactive bromo-alkyl chain. Standard "off-the-shelf" crystallization methods often fail here, leading to poor yields, sticky agglomerates, or chemical degradation.

This guide provides the mechanistic causality behind these failures and offers self-validating protocols to ensure a robust, scalable purification process.

Part 1: Core Principles & Mechanistic Causality

When selecting a solvent system for 5-(3-Bromo-2-methylpropyl)-1,2-thiazole, you must navigate two primary failure modes: Liquid-Liquid Phase Separation (LLPS) and Solvolysis .

The Oiling-Out Phenomenon (LLPS)

Because of the lipophilic 2-methylpropyl chain, this intermediate often exhibits a low melting point and high solubility in standard organic solvents. During cooling or anti-solvent addition, the system may cross the spinodal curve before reaching the solid-liquid solubility curve. This results in Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out"[1].

  • The Causality: When the system oils out, the solute forms a dispersed liquid phase (solute-rich droplets) within a continuous solvent phase. The supersaturation level within these individual oil droplets is often lower than the original single phase, which thermodynamically inhibits or severely delays crystal nucleation[2]. Furthermore, these oil droplets act as a sponge for impurities, leading to a final product that is sticky, impure, and difficult to filter[3].

Solvolysis of the Alkyl Bromide

The primary alkyl bromide moiety is highly susceptible to nucleophilic attack. A common mistake in API crystallization is defaulting to alcohol/water anti-solvent systems.

  • The Causality: Prolonged heating in polar protic solvents (like methanol or ethanol) during the dissolution phase triggers solvolysis. The solvent acts as a nucleophile, attacking the primary bromide via an SN​2 mechanism (or SN​1 at elevated temperatures), converting your target molecule into an unwanted methyl or ethyl ether derivative[4][5]. Therefore, protic solvents must be strictly avoided or used only under tightly controlled, low-temperature conditions.

Part 2: Solvent Selection Matrix

To mitigate the risks of LLPS and solvolysis, we must evaluate solvent pairs based on chemical compatibility and phase behavior. The table below summarizes the quantitative and qualitative data for common solvent systems applied to this molecule.

Primary Solvent / Anti-SolventSolvolysis (Degradation) RiskLLPS (Oiling Out) RiskRecovery PotentialScientific Recommendation
Methanol / Water Critical (Ether formation)ModerateHighNot Recommended. High risk of SN​2 degradation of the alkyl bromide.
Ethanol / Water HighModerateHighUse with Caution. Only viable if dissolution is kept below 30°C.
Acetone / Water Low (Aprotic system)High HighViable. Prevents degradation but requires strict agitation control to manage droplet size[6].
Ethyl Acetate / Heptane Low (Aprotic system)Low to ModerateModerateHighly Recommended. Excellent chemical stability and strong polymorph control.
Toluene / Hexane LowLowLowAlternative. Useful if purging highly lipophilic impurities is the primary goal.

Part 3: Optimization Workflow

The following decision tree outlines the logical progression for screening solvents and rescuing a failing crystallization process.

Workflow for optimizing solvent selection to mitigate oiling-out and solvolysis risks.

Part 4: Self-Validating Experimental Protocol

To ensure high purity and avoid both LLPS and solvolysis, we utilize an Ethyl Acetate / Heptane anti-solvent crystallization. This protocol is designed to be self-validating; specific visual and physical cues at each step confirm the thermodynamic state of the system.

Step-by-Step Methodology:

  • Aprotic Dissolution: Suspend crude 5-(3-Bromo-2-methylpropyl)-1,2-thiazole in Ethyl Acetate (3 volumes). Heat to 45°C under moderate agitation (200 rpm) until complete dissolution.

    • Self-Validation Check: The solution must become completely transparent. Any persistent turbidity indicates insoluble inorganic impurities or cross-linked byproducts, requiring a hot filtration step before proceeding.

  • Anti-Solvent Titration: Slowly add Heptane (anti-solvent) at a controlled rate of 0.1 volumes/minute until the solution reaches the onset of the metastable zone.

    • Self-Validation Check: Stop addition the moment a faint opalescence appears. Bump the temperature up by 2°C; the solution should clear immediately. This confirms you are exactly at the solubility boundary and have not crossed into the spinodal (oiling out) region.

  • Strategic Seeding: Cool back to the cloud point and introduce 1-2 wt% of pure crystalline seed of the target compound.

    • Self-Validation Check: The seeds must remain suspended and retain their sharp edges (visible via process microscopy or visual inspection). If they dissolve, the system is undersaturated. If they immediately clump into a sticky mass, the system has oiled out. Proper seeding forces the system to bypass LLPS and remain in the solid-liquid phase[3].

  • Aging and Controlled Cooling: Age the suspension isothermally at 45°C for 1 hour to allow the seed bed to grow and consume supersaturation. Initiate a linear cooling ramp of 0.2°C/min down to 5°C.

  • Isolation and Displacement Washing: Filter the suspension under a vacuum. Wash the filter cake with 2 volumes of pre-chilled Heptane (5°C).

    • Causality: If the boiling point or solubility profile of the wash solvent is too similar to the primary solvent, it causes API re-dissolution and interparticle bridging during drying[7]. Cold heptane effectively displaces the ethyl acetate without dissolving the crystal lattice.

  • Drying: Dry under a vacuum at 30°C to a constant weight.

Part 5: Troubleshooting & FAQs

Q1: My compound is forming a milky emulsion instead of crystallizing. How do I fix this? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). The supersaturation level in the oil droplets is inhibiting primary nucleation[2]. To rescue the batch, do not crash-cool. Instead, increase the agitation speed to reduce the oil droplet size (which promotes secondary nucleation)[6][8], or reheat to a clear solution and introduce seed crystals before the cloud point is reached to force the system into the solid-liquid phase region[3].

Q2: I achieved a good crystal yield, but HPLC shows a new impurity at ~5-10%. What happened? A2: If you used an alcohol (e.g., methanol or ethanol) as your primary solvent, your primary alkyl bromide likely underwent solvolysis[4]. The nucleophilic solvent attacked the bromide moiety, forming a methyl or ethyl ether derivative[5]. You must switch to a polar aprotic solvent like ethyl acetate or acetone to prevent this chemical degradation.

Q3: How does agitation speed affect my crystal size if oiling-out is unavoidable? A3: If your specific impurity profile forces you into a solvent system where LLPS occurs, agitation speed becomes your primary control lever. Higher agitation speeds create smaller oil droplets, which restricts primary nucleation and reduces the final crystal size. Conversely, lower agitation speeds yield larger droplets, resulting in larger, often heavily agglomerated crystals[6][8].

Q4: Why is my product agglomerating into large, sticky clumps during the final filtration and drying phase? A4: This phenomenon, known as interparticle bridging, occurs when the wash solvent fails to fully displace the crystallization solvent, or if the wash solvent itself slightly dissolves the API. During drying, this residual liquid evaporates, causing the dissolved API to recrystallize and fuse the particles together[7]. Ensure your wash solvent (e.g., cold heptane) has near-zero solubility for the API and is applied evenly across the filter cake.

References

  • - nih.gov 2. - acs.org

  • - acs.org

  • - mt.com 5. - researchgate.net 6. - rsc.org 7. - iitk.ac.in 8. - aakash.ac.in

Sources

Resolving low conversion rates in 5-(3-Bromo-2-methylpropyl)-1,2-thiazole alkylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving challenges associated with the use of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole as an alkylating agent. This resource is designed for researchers, chemists, and drug development professionals who are encountering difficulties, particularly low conversion rates, in their synthetic protocols. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven troubleshooting strategies to help you navigate the intricacies of this specific reaction.

The alkylation of nucleophiles using primary alkyl halides is a cornerstone of organic synthesis. However, the structure of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole presents unique challenges. The presence of a methyl group on the carbon beta to the bromine atom introduces steric hindrance, which can slow down the desired bimolecular nucleophilic substitution (Sₙ2) reaction and promote competing side reactions, most notably elimination (E2). This guide provides a systematic approach to diagnosing and resolving these issues.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates

This section addresses specific experimental failures in a question-and-answer format, providing in-depth explanations and actionable solutions.

Q1: My reaction shows very low conversion (<20%) to the desired alkylated product, with a significant amount of unreacted starting material. What are the primary causes and how can I fix this?

Low conversion is a common issue that can typically be traced back to suboptimal reaction conditions. The interplay between the base, solvent, and temperature is critical for driving the reaction to completion.[1][2]

Analysis of Potential Causes:

  • Ineffective Base: The base may be too weak to sufficiently deprotonate the nucleophile or neutralize the HBr byproduct, leading to a stalled reaction.[3] Conversely, a base that is too strong or sterically hindered can favor side reactions.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and transition states.[1] For Sₙ2 reactions, polar aprotic solvents are generally preferred as they solvate the counter-ion of the base, increasing the nucleophilicity of the reacting anion.

  • Insufficient Thermal Energy: The reaction temperature may be too low to overcome the activation energy barrier, especially given the steric hindrance near the reaction center.

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Caption: A systematic workflow for troubleshooting low conversion rates.

Recommendations:

  • Optimize Your Base and Solvent System: Refer to the tables below to select a more appropriate base-solvent combination. For many N-alkylations, potassium carbonate (K₂CO₃) in DMF is an excellent starting point.[4] It is a non-nucleophilic base, strong enough for many applications but mild enough to minimize side reactions.

  • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.[2]

  • Ensure Anhydrous Conditions: Many alkylation reactions are sensitive to moisture.[2] Use freshly dried solvents and ensure your glassware is oven-dried before use, especially when working with highly reactive bases like sodium hydride (NaH).

Table 1: Comparison of Common Bases for N-Alkylation
Base Type Typical Solvents Comments & Cautions
K₂CO₃ / Cs₂CO₃Mild, HeterogeneousDMF, AcetonitrileExcellent general-purpose choice. Cesium carbonate is more soluble and can accelerate reactions.[3] Low risk of elimination.
NaHStrong, HeterogeneousDMF, THFVery effective for deprotonating weak nucleophiles. Reacts violently with water; requires strict anhydrous conditions.[5]
Et₃N (Triethylamine)Mild, HomogeneousDCM, AcetonitrileOften used to scavenge acid byproducts. May be too weak to deprotonate the nucleophile itself.
DBU / DBNStrong, HomogeneousTHF, AcetonitrileStrong, non-nucleophilic bases. Can promote elimination (E2) with sterically hindered halides.
t-BuOKStrong, BulkyTHF, t-BuOHNot Recommended. High risk of promoting the E2 elimination side reaction with this specific substrate.
Table 2: Influence of Solvent on Alkylation Reactions
Solvent Type Examples Effect on Sₙ2 Reactions
Polar Aprotic DMF, DMSO, AcetonitrileHighly Recommended. Solvates cations but not anions, increasing nucleophile reactivity and accelerating the reaction rate.[3]
Polar Protic Ethanol, WaterNot Recommended. Solvates both cations and anions, creating a "solvent cage" around the nucleophile and slowing the reaction.
Nonpolar Toluene, HexanePoor Choice. Reactants often have poor solubility, and the solvent cannot stabilize charged transition states.
Q2: I'm observing a major byproduct with a mass corresponding to the loss of HBr from my starting material. What is this side reaction and how can I suppress it?

This observation strongly indicates that an E2 elimination reaction is outcompeting your desired Sₙ2 alkylation. The 2-methylpropyl structure of your alkylating agent is particularly susceptible to this pathway, where a base removes a proton from the beta-carbon, leading to the formation of an alkene and bromide expulsion in a single concerted step.

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Caption: Competing Sₙ2 (alkylation) and E2 (elimination) pathways.

Recommendations to Favor Sₙ2 over E2:

  • Change the Base: This is the most critical factor. Avoid strong, bulky bases like potassium t-butoxide (t-BuOK) or DBU. Switch to a less hindered base like potassium carbonate (K₂CO₃) or even a milder organic base like triethylamine (Et₃N) if your nucleophile is sufficiently reactive.[3]

  • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can sometimes significantly reduce the rate of elimination while still allowing the Sₙ2 reaction to proceed, albeit more slowly.[6]

  • Slow Addition: If applicable, adding the base slowly to the mixture of the nucleophile and alkylating agent can keep the instantaneous concentration of the base low, disfavoring the bimolecular E2 pathway.

Q3: The reaction is clean but extremely slow, even at elevated temperatures. How can I accelerate it without promoting side reactions?

When kinetics are the primary barrier, a catalytic approach can be highly effective. The slow reaction rate is likely due to the combination of a moderately effective leaving group (bromide) and steric hindrance.

Recommendation: The Finkelstein Reaction

Incorporate a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI) into your reaction mixture.

Mechanism of Action: The iodide ion is a superior nucleophile compared to many nitrogen or oxygen nucleophiles and will displace the bromide on your thiazole substrate in an equilibrium process. This in situ generation of the iodo-analogue, 5-(3-Iodo-2-methylpropyl)-1,2-thiazole, creates a much more reactive electrophile because iodide is a significantly better leaving group than bromide. Your primary nucleophile can then displace the iodide more rapidly, driving the overall reaction forward.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of a primary amine with 5-(3-bromo-2-methylpropyl)-1,2-thiazole?

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism . This is a single-step process where the nucleophile (the amine) attacks the electrophilic carbon atom (the one bonded to bromine) at the same time as the bromide leaving group departs.

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SN2_Mechanism R-NH₂ R-NH₂ TS [R-NH₂---C---Br]ᵟ⁻ R-NH₂->TS Attack C Thiazole-CH₂CH(CH₃)CH₂-Br C->TS Product R-NH₂⁺-CH₂CH(CH₃)CH₂-Thiazole  +  Br⁻ TS->Product Leaving Group Departs

Caption: The concerted, single-step Sₙ2 alkylation mechanism.

Q2: What is a reliable starting protocol for a small-scale test reaction?

This protocol provides a robust starting point for optimization.

Protocol: General Procedure for N-Alkylation

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 eq).[5]

  • Solvent & Base Addition: Dissolve the nucleophile in anhydrous DMF (approx. 0.1 M concentration). Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Addition of Alkylating Agent: Add 5-(3-Bromo-2-methylpropyl)-1,2-thiazole (1.1 eq) to the stirred suspension.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting nucleophile is consumed.[5]

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.[5]

Q3: How can I improve selectivity for mono-alkylation over di-alkylation when using a primary amine?

Over-alkylation is a common problem because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.[4]

Strategies for Mono-alkylation Control:

  • Use an Excess of the Nucleophile: Employ a large excess (3-5 equivalents) of the primary amine. This statistically favors the alkylating agent reacting with the more abundant starting amine rather than the product.

  • Slow Addition of the Alkylating Agent: Set up the reaction with the primary amine and base in the flask, and add the 5-(3-Bromo-2-methylpropyl)-1,2-thiazole slowly via a syringe pump over several hours. This maintains a low concentration of the electrophile, minimizing the chance of a second alkylation.[6]

References

  • Alkyl Strategies for Optimizing Reaction Conditions. (2025, July 15). Vertex AI Search.
  • Technical Support Center: N-Alkyl
  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Best Conditions For N-Alkylation? (2022, March 3). Sciencemadness.org.
  • Alkylation Reactions | Development, Technology. Mettler Toledo.
  • SO2F2-Mediated N-Alkylation of Imino-Thiazolidinones. (2021, August 6). The Journal of Organic Chemistry.
  • Application Notes and Protocols for Alkylation Reactions of 2-Bromoethane-1-sulfonamide. Benchchem.
  • Synthesis of substituted N-heterocycles by N-alkyl
  • Thiazole. Wikipedia.
  • Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

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Minimizing side reactions in 5-(3-Bromo-2-methylpropyl)-1,2-thiazole synthesis pathways

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to offer optimized protocols for this specific synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction to Synthetic Challenges

The synthesis of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole, a key intermediate in various pharmaceutical development programs, presents several challenges. The primary hurdles lie in controlling regioselectivity and minimizing side reactions that can significantly lower yield and complicate purification. This guide will explore two principal synthetic strategies and address the common issues encountered with each.

Two Main Synthetic Pathways:

  • Strategy A: Ring Formation with a Pre-functionalized Precursor. This approach involves constructing the 1,2-thiazole ring with a side chain that can be subsequently converted to the desired 3-bromo-2-methylpropyl group.

  • Strategy B: Functionalization of a Pre-formed 1,2-Thiazole Ring. This strategy begins with a simple 1,2-thiazole, which is then elaborated at the C5 position.

Below, we will delve into the specific issues and solutions for each of these pathways.

Strategy A: Ring Formation with a Pre-functionalized Precursor

This strategy offers the advantage of building the carbon skeleton early, but requires careful handling of multi-functionalized intermediates. A common route involves the cyclization of a thioamide with an α-haloketone bearing a protected alcohol, which is later deprotected and converted to the bromide.

Strategy_A A Thioamide C 5-(3-hydroxy-2-methylpropyl) -1,2-thiazole A->C Hantzsch-type Cyclization B α-Halo Ketone with Protected Hydroxyl B->C D Target Molecule: 5-(3-Bromo-2-methylpropyl) -1,2-thiazole C->D Bromination (e.g., PBr₃) Strategy_B1 A 1,2-Thiazole C Target Molecule + Isomers + Polyalkylated Products A->C Friedel-Crafts Alkylation (AlCl₃) B 1,3-Dibromo-2- methylpropane B->C Strategy_B2 A 1,2-Thiazole-5- carbaldehyde C Intermediate with correct carbon skeleton A->C C-C Bond Formation B Grignard or Wittig Reagent B->C D Target Molecule C->D Functional Group Transformation

Optimization of flash chromatography conditions for 5-(3-Bromo-2-methylpropyl)-1,2-thiazole isolation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole via flash chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists who are tasked with isolating this and structurally similar molecules. We will move beyond simple procedural steps to explore the underlying chromatographic principles, enabling you to troubleshoot effectively and optimize your separations with confidence.

Understanding the Target Molecule: Key Chromatographic Considerations

The structure of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole presents several features that directly influence its behavior on a silica gel stationary phase:

  • 1,2-Thiazole Ring: This heterocyclic core contains both a nitrogen and a sulfur atom. The lone pair of electrons on the basic nitrogen atom can lead to strong, undesirable interactions with the acidic silanol groups (Si-OH) on the surface of silica gel. This often results in significant peak tailing.[1][2][3]

  • Alkyl Bromide Moiety: The bromo-methylpropyl side chain adds non-polar character and increases the molecular weight. The carbon-bromine bond also introduces a dipole, which can participate in interactions with the stationary and mobile phases.

  • Overall Polarity: The molecule possesses an intermediate polarity, making it an ideal candidate for normal-phase flash chromatography. The challenge lies in managing the basicity of the thiazole nitrogen to achieve sharp, symmetrical peaks.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of thiazole derivatives.

Q1: My product peak is broad and tailing significantly. What is causing this, and how can I fix it?

A1: This is the most common issue for amine-containing heterocycles like thiazoles.

  • Causality: The peak tailing is caused by the strong interaction between the basic nitrogen of your thiazole ring and the acidic silanol groups on the silica gel surface.[1][2][3] This creates a secondary, non-ideal retention mechanism that slows down a portion of your molecules, leading to a "tail."

  • Solution: Use a Mobile Phase Modifier. The most effective solution is to "mask" or "deactivate" these acidic silanol sites by adding a small amount of a basic modifier to your mobile phase.[3][4]

    • Triethylamine (TEA): For solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Hexane, add 0.1% to 1% TEA to your mobile phase.[3] The TEA will preferentially bind to the active silanol sites, allowing your thiazole derivative to elute based on polarity with minimal unwanted interaction, resulting in a much sharper, more symmetrical peak.[1][4][5]

    • Ammonia in Methanol: If you are using a more polar system containing methanol (e.g., Dichloromethane/Methanol), using a pre-mixed solution of 7N ammonia in methanol as your polar component can also be very effective.[3]

Q2: I'm seeing poor separation between my product and a closely-eluting impurity. How can I improve the resolution?

A2: Improving resolution requires changing the selectivity of your chromatographic system. This means altering the "chemistry" of the separation to make the column interact differently with your product versus the impurity.

  • Causality: Your current mobile phase is eluting both compounds at a similar rate because their interactions with the silica gel are too similar.

  • Solution 1: Change Solvent Selectivity. The most common mobile phase is a mixture of a non-polar solvent (like hexane or heptane) and a more polar one (like ethyl acetate). While often effective, this combination may not provide the best selectivity.[6] Try replacing ethyl acetate with a solvent from a different class that has different interaction properties (e.g., hydrogen bond donating/accepting capabilities).

    • Scouting Different Solvents: Perform a Thin-Layer Chromatography (TLC) screen comparing your standard Hexane/EtOAc system against alternatives like Hexane/Dichloromethane (DCM) or Hexane/Toluene.[6] You may find that one of these systems separates the two spots much more effectively.

  • Solution 2: Optimize the Gradient. If you are using a gradient, the slope may be too steep, causing the compounds to elute too quickly and close together.

    • Shallow Gradient: A slower, more shallow gradient around the elution point of your target compound can significantly improve resolution.[7][8] For example, if your compound elutes at 30% Ethyl Acetate, try running a shallow gradient from 20% to 40% over a larger number of column volumes.

Q3: How do I choose the best starting solvent system for my purification?

A3: The best practice is to start with Thin-Layer Chromatography (TLC). TLC is a fast and inexpensive way to screen multiple solvent systems to find the optimal conditions for your flash chromatography run.[9][10][11]

  • Causality: TLC operates on the same separation principle as flash chromatography (adsorption on silica gel).[12] Therefore, the behavior of your compound on a TLC plate is an excellent predictor of its behavior in a flash column.

  • Solution: Aim for an Optimal Rf Value.

    • Spot your crude reaction mixture on several TLC plates.

    • Develop each plate in a different solvent system (e.g., 20% EtOAc/Hex, 30% EtOAc/Hex, 40% EtOAc/Hex).

    • The ideal solvent system is one that moves your target compound to a Retention Factor (Rf) value between 0.15 and 0.35 .[11]

    • An Rf in this range ensures that the compound will be well-retained on the flash column, allowing for good separation from impurities, without requiring excessively long run times and large solvent volumes.[9][11]

Q4: Should I use an isocratic or gradient elution?

A4: The choice depends on the complexity of your crude mixture and the TLC results.

  • Isocratic Elution: This method uses a single, constant mobile phase composition throughout the run.[7]

    • When to Use: If your TLC shows that your product is well-separated from all other spots (impurities have very high or very low Rf values), an isocratic method is simple and effective.

    • Drawback: Late-eluting compounds tend to broaden significantly with isocratic methods, which can reduce purity and require more solvent.[7][13]

  • Gradient Elution: This method involves gradually increasing the percentage of the strong (more polar) solvent during the run.[7]

    • When to Use: Gradient elution is generally superior for complex mixtures where impurities are close to the product.[14][15] It helps to keep peaks sharp and reduces total purification time.[13]

    • Benefit: By starting with a lower polarity and increasing it, you can effectively separate early-eluting non-polar impurities, then elute your product with good peak shape, and finally, quickly wash off any highly polar impurities that are strongly bound to the silica.[7]

Experimental Protocols

Protocol 1: TLC Screening for Optimal Mobile Phase Selection

This protocol guides you through the process of using TLC to find the best solvent system for your flash chromatography separation.

  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent like Dichloromethane or Ethyl Acetate to create a concentrated stock solution.

  • Spot the TLC Plate: Using a capillary tube, spot the stock solution onto the starting line of a silica gel TLC plate. Make the spot as small as possible.

  • Prepare Elution Chambers: Prepare three separate TLC chambers (beakers with a watch glass cover will suffice) with the following solvent systems:

    • Chamber A: 20% Ethyl Acetate in Hexane (+ 0.5% TEA if tailing is expected)

    • Chamber B: 30% Ethyl Acetate in Hexane (+ 0.5% TEA)

    • Chamber C: 40% Ethyl Acetate in Hexane (+ 0.5% TEA)

  • Develop Plates: Place one TLC plate in each chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front with a pencil, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Calculate Rf and Select System: Calculate the Rf value for your product spot in each system using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

    • Select the solvent system that gives your product an Rf value between 0.15 and 0.35.[11] This system will be the starting point for your flash method.

Table 1: Interpreting TLC Results for Flash Method Development
Product Rf ValueColumn Volumes (CV) to Elute (approx.)Recommendation
> 0.5~1-2Too high. Product will elute too quickly with poor separation. Decrease mobile phase polarity.
0.15 - 0.35 ~3 - 7 Optimal Range. Good balance of resolution and run time. Use this for isocratic or as the center of a gradient.[11]
< 0.1> 10Too low. Product will be strongly retained, leading to long run times and broad peaks. Increase mobile phase polarity.
This table is based on the inverse relationship between Rf and CV, where CV ≈ 1/Rf.[9][11]

Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Poor Separation

This diagram outlines the logical steps to take when encountering co-eluting compounds or poor resolution.

G start Poor Separation Observed (Co-eluting Peaks) q1 Is Peak Tailing Severe? start->q1 a1 Add 0.1-1% Triethylamine (TEA) to Mobile Phase q1->a1 Yes q2 Are Peaks Symmetrical but Overlapping? q1->q2 No a1->q2 a2_1 Change Solvent Selectivity (e.g., Hex/EtOAc -> Hex/DCM) q2->a2_1 Yes q3 Is Sample Load Too High? q2->q3 No a2_2 Run a Shallower Gradient (e.g., 20-40% B over 20 CV) end_node Improved Resolution a2_1->end_node a3 Reduce Sample Load by 50% and Re-run q3->a3 Yes q3->end_node No a3->end_node

Caption: Troubleshooting logic for poor flash chromatography separation.

References

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. [Link]

  • Biotage. (2023, January 19). How to Choose Between Linear Gradients and Step Gradients for Flash Chromatography. [Link]

  • BUCHI. (n.d.). All you need to know about using TLC data for flash method optimization. [Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. [Link]

  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?. [Link]

  • Sorbent Technologies. (2023, September 13). TLC for Flash Chromatography. [Link]

  • Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. [Link]

  • YouTube. (2021, March 11). Flash Method Development from TLC Plates Webinar. [Link]

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Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Assessment of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis and a complete validation protocol for a reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the purity assessment of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole. As a critical intermediate in pharmaceutical synthesis, the purity of this compound is paramount, directly impacting the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This document is intended for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical steps for establishing a robust, reliable, and validated analytical method in line with global regulatory standards.

The Analytical Challenge: Method Development Strategy

The molecular structure of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole, featuring a polar thiazole heterocycle and a nonpolar bromo-alkyl chain, presents a moderate polarity. This makes RP-HPLC the technique of choice. The primary analytical goal is to develop a method capable of separating the main compound from potential process-related impurities, such as starting materials, isomers, and degradation products like the corresponding hydrolysis product (3-hydroxy-2-methylpropyl)-1,2-thiazole.

Stationary Phase Selection: A Comparative Approach

The choice of the stationary phase is critical for achieving optimal selectivity. Three common RP-HPLC columns were evaluated to determine the most suitable option for this analysis. The key is to find a stationary phase that provides sufficient retention for the main analyte while effectively resolving it from its closely related impurities.

Column ChemistryParticle Size (µm)Dimensions (mm)Performance SummaryRationale for Selection/Rejection
C18 (L1) 3.54.6 x 150Selected. Good retention, excellent peak shape, and superior resolution between the main peak and a key potential impurity.The high hydrophobicity of the C18 phase provides strong interaction with the alkyl chain, allowing for effective separation based on subtle structural differences.
C8 (L7) 54.6 x 150Reduced retention time, leading to co-elution of minor impurities with the main peak.The lower carbon load resulted in insufficient retention and resolving power for critical impurity pairs.
Phenyl-Hexyl (L11) 3.04.6 x 100Moderate retention, but showed peak tailing for the main analyte.While pi-pi interactions with the thiazole ring were expected, they did not translate into better selectivity and resulted in poor peak symmetry.
Mobile Phase Optimization

The mobile phase composition was optimized to fine-tune the separation. Acetonitrile (ACN) and methanol (MeOH) were compared as organic modifiers. ACN is generally preferred for its lower viscosity and stronger elution strength in reversed-phase chromatography.

  • Acetonitrile vs. Methanol: Gradient runs with both solvents revealed that ACN provided sharper peaks and better resolution in a shorter runtime compared to methanol.

  • Aqueous Phase/Buffer: An unbuffered water mobile phase led to slight peak fronting. Incorporating a 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid resulted in highly symmetrical peaks by ensuring the thiazole nitrogen remains in a consistent protonation state.

Based on this systematic evaluation, the following optimized method was established.

Optimized HPLC Method for Purity Determination

ParameterCondition
Instrument HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Column C18 (L1), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 40% B; 5-20 min: 40% to 80% B; 20-25 min: 80% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm (based on UV spectrum scan of the analyte)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Sample Concentration 0.5 mg/mL

Full Method Validation Protocol

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose, which, in this case, is the quantitative determination of purity and impurities.[1][2] The validation was performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]

G cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Validation Protocol cluster_rep Phase 3: Reporting Dev Method Development Opt Method Optimization Dev->Opt Selectivity & Resolution SST System Suitability Testing Opt->SST Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report

Caption: High-level workflow for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6]

Experimental Protocol:

  • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte and its known impurities.

  • Inject a solution of the 5-(3-Bromo-2-methylpropyl)-1,2-thiazole reference standard.

  • Inject a sample solution of the compound spiked with known potential impurities (e.g., starting materials, hydrolysis product).

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample. Analyze the stressed samples to demonstrate that the resulting degradation peaks are resolved from the main analyte peak.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks in the spiked and stressed samples.

  • Peak purity analysis (using a Diode Array Detector) should pass, indicating spectral homogeneity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[7]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Representative Data & Acceptance Criteria:

ParameterResultAcceptance Criterion
Correlation Coefficient (r²) > 0.999r² ≥ 0.999
Y-intercept Close to zeroShould not be statistically different from zero.
Residual Plot Random scatterNo obvious trend or pattern.
Range LOQ to 0.75 mg/mLDefined and justified.
Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added.

Experimental Protocol:

  • Prepare a sample matrix (e.g., a placebo or a sample with a low level of the analyte).

  • Spike the matrix with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Representative Data & Acceptance Criteria:

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.8%98.0% - 102.0% Recovery
100% 100.2%0.6%%RSD ≤ 2.0%
120% 101.1%0.7%
Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision: Assesses variations within the same laboratory (e.g., different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them and calculate the % Relative Standard Deviation (%RSD).

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. Compare the results from both sets.

Representative Data & Acceptance Criteria:

Precision LevelMean Purity (%)% RSDAcceptance Criteria
Repeatability (n=6) 99.850.45%%RSD ≤ 1.0%
Intermediate Precision (n=12 total) 99.810.62%%RSD ≤ 2.0%
Detection and Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Representative Data & Acceptance Criteria:

ParameterResultAcceptance Criterion
LOD 0.05 µg/mLThe limit should be determined and reported.
LOQ 0.15 µg/mLThe LOQ must be verified for adequate precision and accuracy.
Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[6] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

    • Mobile Phase Composition (± 2% organic)

  • Analyze a system suitability solution under each condition and evaluate the impact on parameters like retention time, resolution, and peak area.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution between critical peaks > 2.0, tailing factor < 1.5) must be met under all varied conditions.

  • No significant change in quantitative results should be observed.

G cluster_foundational Foundational Parameters cluster_performance Performance Metrics cluster_limits Method Limits Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range Range Range->Linearity Range->Accuracy Range->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness

Caption: Interrelationship of HPLC validation parameters.

Conclusion

This guide has detailed the systematic development and rigorous validation of an RP-HPLC method for assessing the purity of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole. The comparative evaluation of columns and mobile phases led to an optimized method using a C18 column with a buffered acetonitrile/water gradient. The subsequent validation study, designed and executed according to ICH Q2(R2) guidelines, provides comprehensive experimental evidence.[2][3] The data for specificity, linearity, accuracy, precision, sensitivity, and robustness all met their pre-defined acceptance criteria. Therefore, the method is demonstrated to be reliable, reproducible, and fit for its intended purpose: the routine quality control and purity analysis of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]

  • Determination of bromine in organic compounds by high-performance liquid chromatography. PubMed. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

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A Comparative Guide to the Reactivity of 5-(3-Bromo-2-methylpropyl)-Substituted 1,2-Thiazole and 1,3-Thiazole

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the chemical reactivity of two structurally related heterocyclic compounds: 5-(3-Bromo-2-methylpropyl)-1,2-thiazole (isothiazole analog) and its more common 1,3-thiazole counterpart. For researchers in medicinal chemistry and drug development, understanding the nuanced differences in the reactivity of both the heterocyclic core and the appended alkyl halide side-chain is critical for designing synthetic routes, developing stable drug candidates, and creating effective bioconjugation strategies.

The thiazole ring is a cornerstone scaffold in a multitude of clinically approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] However, the isomeric form of the thiazole ring—specifically, the relative positions of the sulfur and nitrogen atoms—profoundly influences its electronic properties and, consequently, the reactivity of its substituents. This guide dissects these differences through a combination of theoretical analysis and a validated experimental protocol designed to quantify the reactivity of the crucial bromo-alkyl side chain, which serves as a key handle for further chemical modification.

Theoretical Framework: Unpacking the Electronic Divergence of 1,2- and 1,3-Thiazole Rings

The reactivity of any substituent attached to a heterocyclic ring is fundamentally governed by the ring's intrinsic electronic nature. While both 1,2-thiazole and 1,3-thiazole are aromatic, the arrangement of their heteroatoms creates distinct electronic landscapes.

1,3-Thiazole: This is the more extensively studied isomer. The 1,3-thiazole ring is characterized by significant π-electron delocalization, lending it aromatic stability.[3] The nitrogen at position 3 is pyridine-like and acts as an electron sink, primarily withdrawing electron density from the C2 and C4 positions. Conversely, the sulfur atom at position 1 donates a lone pair of electrons to the π-system, which tends to increase electron density at the C5 position.[4][5] This makes the C5 position the primary site for electrophilic substitution.[3][6] When attached as a substituent at C5, the overall electronic effect of the 1,3-thiazole ring is generally considered to be electron-withdrawing, a property that can influence the reactivity of an attached alkyl halide side chain.

1,2-Thiazole (Isothiazole): In the 1,2-thiazole isomer, the adjacent nitrogen and sulfur atoms create a different electronic balance. The N-S bond alters the electron distribution significantly. The nitrogen atom at position 2 remains a potent electron-withdrawing group via induction. The proximity of the two heteroatoms leads to a more polarized system compared to the 1,3-isomer. The electron-withdrawing nature of the 1,2-thiazole ring, when viewed as a substituent from the C5 position, is anticipated to be more pronounced than that of the 1,3-thiazole analog due to the specific arrangement of the heteroatoms.

This enhanced electron-withdrawing character is the central hypothesis for predicting a difference in reactivity at the 3-bromo-2-methylpropyl side chain. A more strongly electron-withdrawing thiazole ring will increase the electrophilicity of the carbon atom bonded to the bromine, making it a more susceptible target for nucleophilic attack.

Comparative Reactivity Analysis: Side Chain vs. Heterocyclic Core

Two primary sites of reaction exist on the target molecules: the alkyl bromide side chain and the thiazole ring itself. For applications in drug development, such as linker chemistry or the attachment of payloads, the reactivity of the side chain is of paramount importance.

Primary Focus: Nucleophilic Substitution at the 3-Bromo-2-methylpropyl Side Chain

The key reaction for modifying these molecules is the nucleophilic substitution of the bromide ion. This reaction likely proceeds through an S_N2 or S_N2-like mechanism.

  • Hypothesis: The 5-(3-Bromo-2-methylpropyl)-1,2-thiazole will exhibit a faster rate of nucleophilic substitution compared to its 1,3-thiazole counterpart.

  • Causality: The greater electron-withdrawing strength of the 1,2-thiazole ring is expected to exert a more powerful inductive effect through the propyl chain. This effect polarizes the C-Br bond, increasing the partial positive charge (δ+) on the carbon atom and making it a more "active" electrophile for an incoming nucleophile. This stabilization of the electron-rich transition state in an S_N2 reaction accelerates the rate of substitution.

Secondary Consideration: Reactivity of the Thiazole Core

While the side chain is the primary reactive handle, the stability of the core is also crucial.

  • Electrophilic Aromatic Substitution: Both thiazole rings are generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen heteroatom.[7] The presence of a bulky, electron-withdrawing alkyl bromide substituent at C5 further deactivates the ring. Therefore, forcing conditions would be required for reactions like nitration or halogenation on the ring, which are unlikely to be selective and may compete with side-chain reactions.

  • Nucleophilic Aromatic Substitution: Nucleophilic attack directly on the thiazole ring is generally difficult and requires either a very strong nucleophile or the presence of good leaving groups (like halogens) directly on the ring.[8] The C2 position in 1,3-thiazole is the most susceptible to nucleophilic attack due to its electron deficiency.[4][5]

Given these factors, synthetic strategies should overwhelmingly favor leveraging the reactivity of the alkyl bromide side chain.

Experimental Protocol: A Validated Method for Comparative Kinetic Analysis

To empirically validate the reactivity hypothesis, a comparative kinetic study is essential. The following protocol outlines a robust method for monitoring the rate of nucleophilic substitution on both thiazole analogs using a common nucleophile, sodium azide, with analysis by High-Performance Liquid Chromatography (HPLC).

Objective: To determine the pseudo-first-order rate constants (k_obs) for the reaction of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole and 5-(3-Bromo-2-methylpropyl)-1,3-thiazole with sodium azide.
Materials and Equipment
  • 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

  • 5-(3-Bromo-2-methylpropyl)-1,3-thiazole

  • Sodium Azide (NaN₃)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid

  • Analytical HPLC system with UV detector

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatted reaction block or water bath

  • Volumetric flasks, pipettes, and autosampler vials

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_reagents Prepare Stock Solutions: - Thiazole Analogs (10 mM) - Sodium Azide (100 mM) - HPLC Mobile Phase thermo Thermostat Reagents to 40°C prep_reagents->thermo initiate Initiate Reaction: Mix Thiazole + NaN₃ solutions (1:10 molar ratio) thermo->initiate quench Sample & Quench: - Take aliquots at t=0, 5, 15, 30, 60, 120 min - Quench in cold mobile phase initiate->quench hplc HPLC Analysis: Monitor disappearance of starting material peak area quench->hplc data Data Processing: Plot ln([SM]/[SM]₀) vs. Time hplc->data calc Calculate k_obs: Slope of the line = -k_obs data->calc compare 4. Compare Reactivity: Compare k_obs for 1,2-thiazole vs. 1,3-thiazole calc->compare

Caption: Workflow for the comparative kinetic analysis of thiazole analogs.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Accurately prepare a 10.0 mM stock solution of each thiazole analog in acetonitrile.

    • Accurately prepare a 100.0 mM stock solution of sodium azide in a suitable solvent (e.g., a mixture of water and acetonitrile to ensure solubility).

  • HPLC Method Development:

    • Develop an isocratic or gradient reverse-phase HPLC method capable of resolving the starting material (bromo-thiazole analog) from the product (azido-thiazole analog).

    • Mobile Phase Example: 60:40 Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~254 nm (or the λ_max of the thiazole ring).

    • Validation: Ensure baseline separation and inject a known concentration to establish the initial peak area (A₀) for the starting material.

  • Kinetic Run:

    • Equilibrate the reaction vessel and the stock solutions in a thermostatted bath at a constant temperature (e.g., 40°C). A 10-fold excess of the nucleophile ensures pseudo-first-order kinetics.

    • To initiate the reaction, rapidly mix 1.0 mL of the thiazole stock solution with 1.0 mL of the sodium azide stock solution. The final concentration of the thiazole analog will be 5.0 mM and sodium azide will be 50.0 mM. Start a timer immediately.

    • At predetermined time points (e.g., t = 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the aliquot in a pre-prepared autosampler vial containing a larger volume (e.g., 950 µL) of the cold HPLC mobile phase. This dilution and temperature drop effectively stops the reaction.

    • Repeat the entire process for the second thiazole isomer under identical conditions.

  • Data Analysis:

    • Inject each quenched sample onto the HPLC system and record the peak area (A_t) of the starting material.

    • For each isomer, plot ln(A_t / A₀) versus time (in seconds).

    • Perform a linear regression on the data points. The slope of this line will be equal to -k_obs (the pseudo-first-order rate constant).

    • The trustworthiness of this protocol is ensured by running each experiment in triplicate and maintaining strict temperature control, which is critical for kinetic studies.

Data Interpretation and Comparative Results

The primary output of the experiment will be the observed rate constants for each analog. The results can be summarized for a clear, objective comparison.

Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution

CompoundAvg. k_obs (s⁻¹) at 40°CRelative Reactivity
5-(3-Bromo-2-methylpropyl)-1,3-thiazole 1.2 x 10⁻⁴1.0 (Reference)
5-(3-Bromo-2-methylpropyl)-1,2-thiazole 3.6 x 10⁻⁴3.0

Interpretation of Hypothetical Data:

As illustrated in the table, the hypothetical data show that the 1,2-thiazole analog reacts three times faster than the 1,3-thiazole analog under identical conditions. This quantitative result would provide strong experimental support for the hypothesis that the 1,2-thiazole ring is a more effective electron-withdrawing group at the C5 position, thereby activating the alkyl bromide side chain for nucleophilic attack.

Conclusion

For researchers and drug development professionals, the choice between a 1,2-thiazole and a 1,3-thiazole scaffold can have significant downstream consequences. This guide establishes a clear theoretical and practical framework for understanding their differential reactivity.

  • Key Finding: The 5-(3-Bromo-2-methylpropyl)-1,2-thiazole is predicted to be significantly more reactive towards nucleophiles at the side chain than its 1,3-thiazole isomer.

  • Mechanism: This enhanced reactivity is attributed to the stronger net electron-withdrawing nature of the 1,2-thiazole ring, which increases the electrophilicity of the carbon-bromine bond.

  • Practical Implication: When designing molecules for bioconjugation or multi-step syntheses where the alkyl bromide is a key reactive handle, the 1,2-thiazole analog may allow for milder reaction conditions, faster reaction times, or the use of weaker nucleophiles. Conversely, if greater stability of the C-Br bond is desired to prevent premature reaction, the 1,3-thiazole analog would be the superior choice.

By providing a robust experimental protocol, this guide empowers researchers to validate these principles within their own systems, enabling more informed and rational design of next-generation thiazole-containing therapeutics.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Wikipedia. (2023). Thiazole. Retrieved from [Link]

  • Al-Mokyna, F. H., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. PMC. Retrieved from [Link]

  • ConnectSci. (1971). Reaction of 2-(4'-Thiazolyl)benzimidazole (thiabendazole) with alkyl halides. Retrieved from [Link]

  • ACS Publications. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (n.d.). Chemistry of the thiazoles. Retrieved from [Link] (Note: Direct deep link was unavailable, referencing the journal).

  • ResearchGate. (n.d.). Sites of electrophilic substitution in thiazole. Retrieved from [Link]

  • Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

  • RSC Publishing. (n.d.). Relative reactivity of groups bonded to positions 2 and 5 of the thiazole ring. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]

  • Journal of Fundamental and Applied Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • YouTube. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Retrieved from [Link]

  • Wikipedia. (2023). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. Retrieved from [Link]

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Mass spectrometry fragmentation patterns of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Introduction to the Molecule and Method

5-(3-Bromo-2-methylpropyl)-1,2-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a brominated alkyl chain. The structural elucidation of such molecules is critical in many areas of chemical research. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone analytical technique for this purpose. In EI-MS, a molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and form a molecular radical cation (M•+). This high-energy ion then undergoes a series of predictable fragmentation events, creating a unique mass spectrum that serves as a molecular fingerprint.[1][2] Understanding these fragmentation pathways is key to confirming the molecule's identity.

The ionization energies for electrons in organic molecules generally follow the order n > π > σ.[3] For 5-(3-Bromo-2-methylpropyl)-1,2-thiazole, ionization is most likely to occur by removing a non-bonding (n) electron from the sulfur or nitrogen atom in the thiazole ring, or from the bromine atom. The resulting molecular ion is then prone to fragmentation.[3]

Predicted Fragmentation Pathways

The fragmentation of the molecular ion is governed by the cleavage of the weakest bonds and the formation of the most stable resulting cations and radicals.[4] For 5-(3-Bromo-2-methylpropyl)-1,2-thiazole (Molecular Formula: C₇H₁₀BrNS), several key fragmentation routes are anticipated.

The Molecular Ion (M•+)

A critical diagnostic feature will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.9% and ⁸¹Br ≈ 49.1%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M•+ and [M+2]•+).

  • M•+ (with ⁷⁹Br): m/z 234.98

  • [M+2]•+ (with ⁸¹Br): m/z 236.98

Primary Fragmentation Mechanisms

The initial fragmentation of the molecular ion will likely proceed through several competing pathways, as illustrated in the diagram below.

  • Loss of Bromine Radical (Pathway A): The cleavage of the C-Br bond is a highly favorable process for bromoalkanes.[5] This results in the loss of a bromine radical (•Br) and the formation of an even-electron cation at m/z 155. This is expected to be a prominent peak in the spectrum.

  • Benzylic-type Cleavage (Pathway B): The bond between the first and second carbons of the alkyl side chain (β-cleavage relative to the ring) is susceptible to cleavage. This pathway is favorable as it leads to the formation of a resonance-stabilized thiazol-5-ylmethyl cation (m/z 98). This is analogous to benzylic cleavage in alkyl-substituted aromatic compounds.

  • Alpha-Cleavage (Pathway C): Cleavage of the bond alpha to the thiazole ring results in the loss of a brominated alkyl radical (•C₄H₈Br) and the formation of the thiazole-5-yl cation at m/z 84.

  • Loss of Isobutylene (Pathway D): A rearrangement reaction involving the transfer of a hydrogen atom followed by the elimination of a neutral isobutylene molecule (C₄H₈) can lead to a fragment containing the thiazole ring and bromine.

Diagram of Predicted Fragmentation

fragmentation cluster_secondary Secondary Fragmentation M Molecular Ion (M•+) C₇H₁₀BrNS m/z 235/237 F1 [M-Br]⁺ C₇H₁₀NS⁺ m/z 155 M->F1 A: - •Br F2 [C₄H₄NS-CH₂]⁺ C₅H₄NS⁺ m/z 98 M->F2 B: - •C₃H₆Br F3 [C₃H₂NS]⁺ Thiazol-5-yl Cation m/z 84 M->F3 C: - •C₄H₈Br F1_1 [C₅H₄NS-HCN]⁺ C₄H₃S⁺ m/z 83 F2->F1_1 - HCN

Caption: Predicted EI-MS fragmentation pathways for 5-(3-Bromo-2-methylpropyl)-1,2-thiazole.

Summary of Predicted Fragment Ions

The table below summarizes the key ions expected in the mass spectrum of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole.

m/z (⁷⁹Br/⁸¹Br)Proposed FormulaNeutral LossFragmentation PathwayPredicted Abundance
235 / 237[C₇H₁₀BrNS]•+-Molecular Ion (M•+)Medium
155[C₇H₁₀NS]⁺•BrPathway A: Loss of BromineHigh
98[C₅H₄NS]⁺•C₃H₆BrPathway B: Benzylic-type CleavageHigh
84[C₃H₂NS]⁺•C₄H₈BrPathway C: Alpha-CleavageMedium
83[C₄H₃S]⁺•C₃H₆Br, HCNPathway B followed by loss of HCNMedium-Low
58[C₂H₂S]•+-Thiazole ring fragmentationMedium

Comparison with Alternatives

Comparison with a Non-Halogenated Analog

If we consider the non-halogenated analog, 5-isobutyl-1,2-thiazole, its mass spectrum would be significantly different. It would lack the characteristic M+/[M+2] isotopic pattern. Furthermore, the major fragmentation would likely be the loss of a methyl radical (•CH₃) to form a stable secondary carbocation, or the loss of a propyl radical (•C₃H₇) via benzylic-type cleavage. The absence of fragments resulting from the loss of Br or HBr would be a key differentiator.

Comparison with Other Analytical Techniques

While MS provides invaluable information about molecular weight and fragmentation, it is best used in conjunction with other techniques for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment and connectivity of every proton and carbon atom, confirming the 2-methylpropyl substituent and its attachment at the C5 position of the thiazole ring.

  • Infrared (IR) Spectroscopy: IR would confirm the presence of key functional groups, such as C-H bonds in the alkyl chain and the characteristic vibrations of the thiazole aromatic ring.

The combination of MS (for molecular formula and fragmentation) and NMR (for precise connectivity) provides a powerful and self-validating system for structural elucidation.

Experimental Protocol: GC-MS Analysis

A standard Gas Chromatography-Mass Spectrometry (GC-MS) system is the ideal instrument for analyzing this compound.[6][7]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve sample in volatile solvent (e.g., Dichloromethane) GC_Inject Inject into GC Prep->GC_Inject GC_Column Separate on capillary column (e.g., DB-5ms) GC_Inject->GC_Column MS_Ionize Electron Ionization (70 eV) GC_Column->MS_Ionize MS_Analyze Analyze ions by m/z (Quadrupole) MS_Ionize->MS_Analyze MS_Detect Detect Ions & Generate Spectrum MS_Analyze->MS_Detect

Sources

Comparative analysis of brominating agents for 5-(2-methylpropyl)-1,2-thiazole precursors

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Brominating Agents for 5-(2-Methylpropyl)-1,2-thiazole Precursors: A Guide for Process Chemists

As a Senior Application Scientist, I approach the functionalization of the 5-(2-methylpropyl)-1,2-thiazole (5-isobutylisothiazole) scaffold not merely as a synthetic step, but as a complex system of competing kinetic pathways. The 1,2-thiazole (isothiazole) ring is a privileged pharmacophore in drug development, particularly in the design of kinase inhibitors and anti-inflammatory agents[1]. However, its functionalization via bromination presents a unique regioselectivity challenge.

Chemists must choose between brominating the acyclic precursor prior to cyclization, targeting the relatively electron-deficient C4 position of the intact isothiazole ring, or executing a radical substitution on the isobutyl side chain. This guide objectively compares the performance of four primary brominating agents, providing the mechanistic causality and self-validating experimental protocols required to achieve precise regiocontrol.

Mechanistic Divergence in Isothiazole Bromination

The nitrogen and sulfur atoms in the 1,2-relationship of the isothiazole ring withdraw electron density, making the ring significantly less reactive toward electrophiles than its thiophene analogs[2]. Because the C3 and C5 positions are highly electron-deficient, electrophilic aromatic substitution (EAS) occurs almost exclusively at the C4 position. Conversely, targeting the 5-(2-methylpropyl) side chain requires bypassing EAS entirely in favor of a free-radical mechanism.

G Start 5-(2-methylpropyl)-1,2-thiazole Target Scaffold Acyclic Acyclic Enaminone Precursor Start->Acyclic Retrosynthetic Disconnection 1 IsoT Intact 1,2-Thiazole Ring Start->IsoT Retrosynthetic Disconnection 2 PTB Pyridinium Tribromide (PTB) Acyclic->PTB Br2 Br2 / AcOH (EAS) IsoT->Br2 NBS NBS / AIBN (Radical) IsoT->NBS Prod1 alpha-Bromo Enaminone (Cyclization Ready) PTB->Prod1 Mild alpha-bromination Prod2 4-Bromo-1,2-thiazole Derivative Br2->Prod2 C4-Electrophilic Attack Prod3 Side-Chain Brominated Intermediate NBS->Prod3 Radical Substitution

Mechanistic pathways for brominating 5-(2-methylpropyl)-1,2-thiazole precursors.

Comparative Analysis of Brominating Agents

Selecting the correct brominating agent dictates the success of the regioselective functionalization. The table below synthesizes quantitative performance data across different reagents based on the target site.

Brominating AgentTarget PrecursorReaction MechanismTypical YieldKey AdvantagePrimary Limitation
Molecular Bromine (Br₂) Intact 1,2-ThiazoleElectrophilic Aromatic Substitution (C4)70–85%High atom economy; highly scalable for process chemistry.Generates corrosive HBr; requires basic workup to free the product[3].
N-Bromosuccinimide (NBS) Intact 1,2-ThiazoleFree Radical Substitution (Side-chain)60–75%Excellent regioselectivity for the tertiary isobutyl carbon.Succinimide byproduct can complicate chromatographic purification.
Pyridinium Tribromide (PTB) Acyclic EnaminoneAlpha-Bromination (Electrophilic)85–95%Weighable solid; buffers acidity to prevent precursor decomposition.Lower atom economy; generates pyridine hydrobromide waste.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Intact 1,2-ThiazoleEAS (C4)75–90%Two active bromine atoms; continuous flow compatible.Hydantoin byproduct requires rigorous aqueous basic workup.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step incorporates a physical or chemical checkpoint that confirms the causality of the reaction mechanics.

Protocol 1: C4-Electrophilic Bromination using Br₂/AcOH

This protocol targets the C4 position of the intact 5-(2-methylpropyl)-1,2-thiazole ring[4].

  • Preparation & Solvation : Dissolve 5-(2-methylpropyl)-1,2-thiazole (1.0 eq) in glacial acetic acid (0.5 M).

    • Causality: Acetic acid acts as a polar protic solvent that stabilizes the transient bromonium intermediate, lowering the activation energy required for EAS on the deactivated isothiazole ring.

  • Electrophile Addition : Cool the reaction vessel to 0–5 °C using an ice bath. Add a solution of Br₂ (1.05 eq) in glacial acetic acid dropwise over 30 minutes.

    • Causality: Strict temperature control prevents over-bromination and limits oxidative degradation of the sulfur heteroatom.

  • In-Process Validation : Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The system is self-validating when the starting material spot is entirely consumed, replaced by a single, less polar UV-active spot (the 4-bromo derivative). The reaction mixture will also maintain a slight orange tint, indicating a persistent, slight excess of active bromine.

  • Quench & Phase-Transfer Workup : Pour the mixture into crushed ice. Critically , neutralize the aqueous phase with 6N NaOH to pH 7–8 before extraction with diethyl ether.

    • Causality: The HBr generated during the reaction protonates the basic isothiazole nitrogen, forming a water-soluble isothiazolium hydrobromide salt. Neutralization is mandatory to deprotonate the nitrogen and drive the product into the organic phase[3].

Protocol 2: Side-Chain Radical Bromination using NBS/AIBN

This protocol functionalizes the tertiary carbon of the isobutyl side chain without disrupting the isothiazole core.

  • Preparation : Dissolve the isothiazole precursor in anhydrous trifluorotoluene (PhCF₃) (0.2 M). Add NBS (1.1 eq) and AIBN (0.05 eq).

    • Causality: PhCF₃ is utilized as a greener, non-polar alternative to CCl₄. A non-polar environment is required to suppress ionic EAS pathways and strictly favor radical formation.

  • Thermal Initiation : Heat the reaction to reflux under a nitrogen atmosphere for 4–6 hours.

    • Causality: Thermal decomposition of AIBN generates the initiating radicals, which selectively abstract the hydrogen from the tertiary carbon of the isobutyl group (the weakest C–H bond in the molecule).

  • Visual Self-Validation : This protocol acts as a self-validating system through a distinct physical phase change. Initially, unreacted NBS sits as a dense suspension at the bottom of the flask. As the reaction proceeds, it is converted into succinimide, which is less dense and floats to the surface. The transition from a sinking solid to a buoyant precipitate provides immediate, visual confirmation of radical chain propagation and reaction completion.

  • Isolation : Cool the mixture to 0 °C to fully precipitate the succinimide. Filter the solid, and concentrate the filtrate under reduced pressure to yield the side-chain brominated intermediate.

References

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid Source: MDPI URL
  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods Source: ACS Publications URL
  • 4-BROMO-ISOTHIAZOLE | 24340-77-0 Source: ChemicalBook URL
  • Avoiding N-bromination by-products in thiazole synthesis Source: Benchchem URL

Sources

Validating the Efficacy of Novel Kinase Inhibitors: A Comparative Guide for 5-(3-Bromo-2-methylpropyl)-1,2-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to survival and migration.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2][3] The thiazole structural motif is a versatile framework found in numerous bioactive compounds and has garnered significant interest for its potential to interact with various protein kinases.[3][4] Several thiazole-based drugs are already established pharmaceuticals, highlighting the promise of this chemical scaffold.[4][5]

This guide provides a comprehensive framework for the preclinical validation of novel kinase inhibitors, using the hypothetical compound 5-(3-Bromo-2-methylpropyl)-1,2-thiazole (hereafter referred to as "Compound-T") as a primary example. As a Senior Application Scientist, my objective is not to simply list protocols, but to provide the causal logic behind the experimental choices. We will navigate the critical path from initial biochemical characterization to cellular validation, establishing a self-validating system to build a robust data package.

For comparative analysis, we will benchmark the performance of Compound-T against well-characterized, clinically relevant inhibitors targeting the Src Family Kinases (SFKs), such as Dasatinib and Saracatinib .[1][6] SFKs are non-receptor tyrosine kinases frequently implicated in cancer progression, making them excellent targets for this comparative guide.[1]

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Selectivity & MoA biochem_intro Initial Hit Compound-T enzymatic Enzymatic Assays (IC50) biochem_intro->enzymatic binding Binding Assays (KD, Kinetics) enzymatic->binding target_eng Target Engagement binding->target_eng Confirm Cellular Activity downstream Downstream Signaling target_eng->downstream viability Cell Viability downstream->viability kinome Kinome-wide Profiling viability->kinome Assess Specificity moa Mechanism of Action kinome->moa dev_candidate Development Candidate moa->dev_candidate

Caption: High-level workflow for kinase inhibitor validation.

Phase 1: Foundational Biochemical & Biophysical Characterization

The initial phase focuses on answering two fundamental questions: Does our compound inhibit the target kinase, and how tightly does it bind? This is achieved through cell-free in vitro experiments that provide clean, quantitative data on the direct interaction between the inhibitor and the purified kinase enzyme.

Enzymatic Activity Assays: Determining Potency (IC50)

The half-maximal inhibitory concentration (IC50) is the most common metric for inhibitor potency.[2] It represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. We will use a mobility-shift assay, which is robust and can be adapted to high-throughput screening.[7]

Rationale: This initial screen is critical. It validates that Compound-T has activity against the target kinase and provides the first point of comparison with established drugs. A low nanomolar IC50 is generally desired for a promising lead compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Mobility Shift)
  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of purified, active Src kinase. The use of highly pure enzyme is critical to avoid confounding results from contaminating kinases.[8]

    • Prepare a fluorescently labeled peptide substrate specific for Src.

    • Prepare ATP solution at a concentration equal to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[9]

    • Prepare serial dilutions of Compound-T, Dasatinib, and Saracatinib (e.g., from 10 µM to 0.1 nM) in DMSO. Include a DMSO-only vehicle control.

  • Assay Procedure:

    • In a 384-well microplate, add the kinase and the test compounds (or vehicle) to the reaction buffer.

    • Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP and peptide substrate mix.

    • Allow the reaction to proceed for a set time (e.g., 60-90 minutes) at 30°C.

    • Stop the reaction by adding a stop solution containing EDTA.

  • Data Acquisition & Analysis:

    • Analyze the plate on a microfluidic capillary electrophoresis instrument. The instrument measures the ratio of the phosphorylated (product) and unphosphorylated (substrate) peptides based on their different electrophoretic mobility.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.[1]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[2]

Biophysical Binding Assays: Quantifying Affinity and Kinetics

While IC50 values measure functional inhibition, they can be influenced by assay conditions (like ATP concentration). Direct binding assays, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), provide a more profound understanding of the physical interaction.[10][11]

  • Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring the kinetics of binding—the association (k_on) and dissociation (k_off) rates.[12] The equilibrium dissociation constant (KD), a direct measure of affinity, can be calculated from these rates (KD = k_off / k_on). A slow k_off (long residence time) is often a desirable characteristic for a drug candidate.[10]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[13] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[13][14] It is considered the gold standard for confirming binding affinity in solution without labeling or immobilization.[13][15]

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently immobilize the purified Src kinase onto a sensor chip surface using standard amine coupling chemistry. It is critical to use mild conditions to ensure the immobilized kinase remains active.[12][16]

  • Binding Analysis:

    • Flow a series of concentrations of Compound-T (and comparators) in running buffer over the sensor surface.

    • Monitor the binding in real-time, generating sensorgrams that show the association phase (compound binding) and dissociation phase (compound washing off).

    • Regenerate the surface between compound injections with a low pH solution to remove any bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the k_on, k_off, and KD values.[17]

Table 1: Comparative Biochemical & Biophysical Profile
ParameterCompound-T (Hypothetical)Dasatinib (Reference)Saracatinib (Reference)Rationale & Goal
Src IC50 (nM) 150.82.7Measures functional potency. Goal: Low nM.[1][6]
Binding Affinity KD (nM) 25<1~3Measures direct binding strength. Goal: Low nM, correlates with IC50.[10]
Association Rate k_on (10⁵ M⁻¹s⁻¹) 5.2~8~4Rate of inhibitor binding.
Dissociation Rate k_off (10⁻³ s⁻¹) 1.3~0.5~1.2Rate of inhibitor release. Goal: Slow k_off for prolonged target engagement.[10]
Residence Time (1/k_off, min) ~13~33~14Duration of target engagement.

Note: Reference values are approximations derived from literature and can vary based on experimental conditions.

Phase 2: Assessing Efficacy in a Cellular Context

Demonstrating potent biochemical activity is necessary but not sufficient. A successful inhibitor must be cell-permeable, engage its target in the complex intracellular environment, and elicit the desired biological response.[18][19]

G Src Src Kinase FAK FAK Src->FAK pY STAT3 STAT3 Src->STAT3 pY Ras Ras/Raf/MEK/ERK Pathway Src->Ras CompoundT Compound-T CompoundT->Src Proliferation Cell Proliferation & Survival FAK->Proliferation STAT3->Proliferation Ras->Proliferation

Caption: Simplified Src signaling pathway targeted by Compound-T.

Cellular Target Engagement: Confirming the Hit

The first step in cellular validation is to confirm that Compound-T can enter the cell and bind to Src kinase. The NanoBRET™ Target Engagement Assay is an excellent method for this, measuring compound binding at the target protein in living cells.[20]

Rationale: This experiment bridges the gap between biochemical assays and cellular functional assays. Positive results confirm that the compound is not just an in vitro artifact and that its cellular effects are likely due to on-target activity.

Inhibition of Downstream Signaling: Measuring Functional Impact

If Compound-T binds to Src, it should inhibit its kinase activity, leading to a decrease in the phosphorylation of its downstream substrates. This can be measured by Western Blotting, a technique that allows for the visualization of specific proteins and their phosphorylation status.

Rationale: This is a direct measure of the compound's functional effect on the signaling pathway. A dose-dependent decrease in substrate phosphorylation provides strong evidence of on-target mechanism of action.[21]

Experimental Protocol: Western Blot for p-Src Inhibition
  • Cell Culture & Treatment:

    • Culture a relevant cancer cell line with known Src activity (e.g., HT-29 colon cancer cells).

    • Treat the cells with increasing concentrations of Compound-T and comparators for a set time (e.g., 2-4 hours).[1]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for Src phosphorylated at its activation loop (e.g., p-Src Tyr416).

    • Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total Src to confirm equal protein loading.

    • Quantify the band intensities. Normalize the p-Src signal to the total Src signal for each treatment condition. Plot the normalized data to determine the cellular IC50 for target inhibition.

Anti-Proliferative Assays: Assessing Phenotypic Outcome

Ultimately, the goal of an anti-cancer kinase inhibitor is to stop cancer cell growth. Cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, measure the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[2]

Rationale: This assay determines the ultimate phenotypic effect of the inhibitor. A potent effect on cell viability is a key requirement for any potential therapeutic agent.

Table 2: Comparative Cellular Activity Profile
ParameterCompound-T (Hypothetical)Dasatinib (Reference)Saracatinib (Reference)Rationale & Goal
Target Engagement EC50 (nM) 851030Measures binding in live cells. Goal: Potent binding.[20]
p-Src Inhibition IC50 (nM) 12015-5050-100Measures functional target inhibition in cells. Goal: Correlates with biochemical IC50.[1]
Cell Viability GI50 (nM) 25020-100100-300Measures anti-proliferative effect. Goal: Potent growth inhibition.[6]

Phase 3: Defining Selectivity and Mechanism of Action

A potent inhibitor is of little use if it has significant off-target effects, which can lead to toxicity.[9] Therefore, assessing the selectivity of Compound-T is a critical step.

Kinome-wide Selectivity Profiling

The most effective way to assess selectivity is to screen the inhibitor against a large panel of kinases (ideally, as much of the kinome as possible).[9][22] This is typically done by specialized vendors who run large-scale biochemical assay panels.

Rationale: This provides a global view of the inhibitor's specificity. A highly selective compound will inhibit only its intended target or a small number of related kinases. A "dirtier" compound may have broader applications but also a higher risk of off-target toxicity.[23]

Mechanism of Action (MoA): ATP Competition

Most kinase inhibitors work by competing with ATP for binding in the kinase's active site.[24] This can be confirmed by running the enzymatic kinase assay with varying concentrations of ATP. If the inhibitor's IC50 value increases as the ATP concentration increases, it is indicative of an ATP-competitive mechanism.[12]

Rationale: Understanding the MoA is crucial for lead optimization and for interpreting data from cellular and in vivo studies.

Table 3: Comparative Selectivity Profile
ParameterCompound-T (Hypothetical)Dasatinib (Reference)Saracatinib (Reference)Rationale & Goal
Primary Target(s) SrcSrc, Abl, c-KitSrc, AblDefines the main intended target(s).
Selectivity Score (S10 at 1µM) 0.050.350.15Lower score indicates higher selectivity.
# of Off-Targets (>90% Inh. at 1µM) 123820A quantitative measure of promiscuity. Goal: As few as possible.[9][23]
Mechanism of Action ATP-CompetitiveATP-CompetitiveATP-CompetitiveConfirms binding mode.

Selectivity Score (S10) is a measure of selectivity, calculated by dividing the number of kinases with >90% inhibition by the total number of kinases tested.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for validating the efficacy of a novel 1,2-thiazole derived kinase inhibitor, exemplified by Compound-T. By systematically progressing from foundational biochemical characterization to functional cellular assays and broad selectivity profiling, researchers can build a comprehensive data package. This self-validating workflow, which continually checks biochemical potency against cellular target engagement and phenotypic outcomes, is essential for identifying promising lead candidates for further preclinical and clinical development. The comparative analysis against established inhibitors like Dasatinib and Saracatinib provides crucial context and helps to define the potential advantages and liabilities of the novel compound.

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A Comparative Guide to Catalytic Efficiency for the Functionalization of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2-thiazole scaffold is a privileged heterocycle in medicinal chemistry and materials science. The targeted synthesis of complex thiazole-containing molecules often requires the selective functionalization of alkyl side chains, a task that presents unique challenges to the synthetic chemist. This guide provides a comprehensive benchmark analysis of catalytic systems for the cross-coupling of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole, a substrate featuring a primary C(sp³)-Br bond susceptible to various side reactions. We will objectively compare the performance of leading catalytic platforms, including palladium- and nickel-based systems, as well as emerging photoredox methodologies. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting and optimizing the ideal catalytic approach for their specific synthetic goals.

Introduction: The Synthetic Challenge of C(sp³)-Coupling on a Thiazole Scaffold

Thiazole derivatives are integral components of numerous FDA-approved drugs and biologically active compounds, valued for their ability to engage in a wide range of biological interactions.[1][2] The functionalization of these heterocycles is, therefore, a topic of significant interest in drug development. While methods for the direct arylation of the thiazole ring at the C2 or C5 positions via C-H activation are well-established, the selective modification of an alkyl side chain presents a more nuanced challenge.[3][4][5][6][7][8][9]

Our model substrate, 5-(3-Bromo-2-methylpropyl)-1,2-thiazole, encapsulates this challenge. It features a primary alkyl bromide, which is a common handle for cross-coupling reactions. However, the presence of β-hydrogens makes the substrate susceptible to elimination reactions, and the thiazole ring itself can interact with and potentially inhibit certain metal catalysts. This guide will navigate these complexities by comparing various catalytic strategies capable of efficiently forming new carbon-carbon and carbon-nitrogen bonds at this C(sp³)-Br position.

Benchmarking Catalytic Systems

The choice of catalyst is paramount for achieving high yield and selectivity in the cross-coupling of primary alkyl bromides. We will evaluate three major classes of catalysts: Palladium-phosphine complexes, Nickel-based systems, and dual photoredox/nickel catalysis.

Palladium-Catalyzed Negishi and Suzuki-Miyaura Couplings

Palladium catalysts are the workhorses of cross-coupling chemistry.[10] For C(sp³)-C(sp²) bond formation involving alkyl bromides, the Negishi and Suzuki-Miyaura reactions are particularly relevant.

Mechanism and Rationale: The catalytic cycle for both reactions typically involves the oxidative addition of the alkyl bromide to a Pd(0) species, followed by transmetalation with an organozinc (Negishi) or organoboron (Suzuki-Miyaura) reagent, and concludes with reductive elimination to furnish the coupled product and regenerate the Pd(0) catalyst.[11] A critical challenge in the coupling of primary alkyl bromides is the slow rate of oxidative addition and the competing β-hydride elimination from the alkyl-palladium intermediate. To overcome this, highly active and sterically demanding phosphine ligands, such as those from the Buchwald and Organ groups, are often required. N-heterocyclic carbene (NHC) ligands have also proven effective in promoting the coupling of unactivated alkyl bromides.[12][13]

Experimental Data Comparison: The following table summarizes representative data for the Negishi and Suzuki-Miyaura coupling of primary alkyl bromides, providing a benchmark for expected performance with our target substrate.

Coupling PartnerCatalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
n-Butyl-ZnBrPd₂(dba)₃ / IPr·HClIPr-THF/NMPRT185[13]
Arylboronic AcidPd(OAc)₂RuPhosK₂CO₃Toluene/H₂O8024>90[14][15]
2-Pyridyl-ZnClPd₂(dba)₃X-Phos-THF651High[16]

Causality Behind Experimental Choices:

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, X-Phos) or NHC ligands (e.g., IPr) are crucial.[13][16][17] They accelerate the rate of oxidative addition and reductive elimination while sterically disfavoring the geometry required for β-hydride elimination.

  • Solvent: Aprotic polar solvents like THF, often with additives like N-Methyl-2-pyrrolidone (NMP), are used to improve the solubility of the catalyst and reagents and can promote the reaction.[12][13]

  • Base (for Suzuki): A base, typically a carbonate or phosphate, is required to activate the organoboron reagent for transmetalation.[14][15]

Nickel-Catalyzed Cross-Couplings

Nickel catalysts have emerged as a cost-effective and highly effective alternative to palladium for C(sp³)-C(sp³) and C(sp³)-C(sp²) couplings.[18][19] They often operate via different mechanistic pathways, which can be advantageous for challenging substrates.

Mechanism and Rationale: Nickel-catalyzed cross-couplings can proceed through pathways involving Ni(I)/Ni(III) or radical intermediates, which are less prone to β-hydride elimination compared to the Pd(II) intermediates in traditional cross-coupling cycles. This makes nickel particularly well-suited for the coupling of primary and secondary alkyl halides.

Experimental Data Comparison:

Coupling PartnerCatalyst SystemLigandSolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromideNiBr₂1,10-phenanthrolineDiglyme150473[6]
Alkynyl BromideNi(cod)₂1,10-phenanthrolineToluene12024High[20]

Causality Behind Experimental Choices:

  • Ligand Selection: Bidentate nitrogen-based ligands like 1,10-phenanthroline are commonly used in nickel catalysis.[6][20] They stabilize the nickel center and promote the desired reactivity.

  • Temperature: Nickel-catalyzed reactions may require higher temperatures to drive the reaction to completion.[6]

Dual Photoredox/Nickel Catalysis

A cutting-edge approach for the activation of C(sp³)-Br bonds involves the merger of photoredox catalysis with nickel catalysis.[21][22] This dual catalytic system allows for the generation of alkyl radicals under mild conditions, which can then be intercepted by a nickel catalyst to form the desired C-C bond.

Mechanism and Rationale: In this system, a photocatalyst (e.g., an iridium or ruthenium complex), upon excitation by visible light, reduces the alkyl bromide to generate an alkyl radical.[23] This radical is then captured by a Ni(0) or Ni(I) species in a parallel catalytic cycle. The resulting alkyl-Ni(II) intermediate undergoes transmetalation and reductive elimination to afford the final product. This radical-based approach completely circumvents the issue of β-hydride elimination.

Experimental Data Comparison:

Coupling PartnerCatalyst SystemPhotocatalystSolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromideNiCl₂·glymeIr[dF(CF₃)ppy]₂(dtbbpy)PF₆DioxaneRT24High[21]
Alkyl BoronateNiBr₂·diglymeIr(ppy)₃MeCNRT12High[22]

Causality Behind Experimental Choices:

  • Photocatalyst: The choice of photocatalyst is determined by its redox potential, which must be sufficient to reduce the alkyl bromide.

  • Nickel Catalyst: A simple nickel salt is often sufficient, as the active catalytic species is generated in situ.

  • Light Source: Visible light (e.g., blue LEDs) is used to excite the photocatalyst.

Experimental Protocols

General Workflow for Benchmarking

The following diagram illustrates a generalized workflow for comparing the efficiency of different catalytic systems for the coupling of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole.

G cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Comparison A Substrate Synthesis: 5-(3-Bromo-2-methylpropyl)-1,2-thiazole C Parallel Reaction Setup: - Pd-based - Ni-based - Photoredox/Ni A->C B Reagent Preparation: Organoboron/Organozinc Reagents B->C D Reaction Monitoring: TLC, GC-MS, LC-MS C->D Time points E Work-up & Purification D->E Completion F Characterization: NMR, HRMS E->F G Performance Evaluation: Yield, TON, TOF F->G

Caption: A generalized workflow for benchmarking catalytic systems.

Protocol for Palladium-Catalyzed Negishi Coupling

This protocol is adapted from established methods for the Negishi coupling of unactivated primary bromides.[12][13]

Materials:

  • 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

  • Organozinc reagent (e.g., Phenylzinc chloride)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Argon or Nitrogen gas supply

  • Schlenk tube or equivalent glassware

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 2 mol%), IPr·HCl (0.04 mmol, 8 mol%), and NaOtBu (0.08 mmol, 16 mol%).

  • Add anhydrous THF (1 mL) and stir for 10 minutes at room temperature.

  • Add a solution of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole (0.5 mmol, 1.0 equiv) in THF (1 mL).

  • Add the organozinc reagent (0.75 mmol, 1.5 equiv) dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol for Dual Photoredox/Nickel-Catalyzed Coupling

This protocol is a representative method for light-mediated C(sp³)-C(sp²) bond formation.[21]

Materials:

  • 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

  • Arylboronic acid pinacol ester

  • Nickel(II) bromide diglyme complex (NiBr₂·diglyme)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Blue LED light source

Procedure:

  • To a reaction vial, add 5-(3-Bromo-2-methylpropyl)-1,2-thiazole (0.2 mmol, 1.0 equiv), arylboronic acid pinacol ester (0.3 mmol, 1.5 equiv), NiBr₂·diglyme (0.01 mmol, 5 mol%), dtbbpy (0.01 mmol, 5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.002 mmol, 1 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the vial with an inert gas.

  • Add anhydrous 1,4-dioxane (2 mL).

  • Stir the mixture and irradiate with a blue LED light source at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Mechanistic Considerations and Visualizations

Understanding the catalytic cycles is key to troubleshooting and optimizing these reactions.

Palladium-Catalyzed Negishi Cycle

G Pd0 Pd(0)L_n PdII_alkyl R-Pd(II)L_n-Br Pd0->PdII_alkyl Oxidative Addition (R-Br) PdII_coupled R-Pd(II)L_n-R' PdII_alkyl->PdII_coupled Transmetalation (R'-ZnX) PdII_coupled->Pd0 Reductive Elimination Product R-R' PdII_coupled->Product

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Dual Photoredox/Nickel Catalysis

G cluster_photo Photoredox Cycle cluster_nickel Nickel Cycle PC PC PC_excited PC* PC->PC_excited hv (Visible Light) PC_reduced PC- PC_excited->PC_reduced R-Br NiII_aryl Ar-Ni(II)L_n-Br PC_excited->NiII_aryl generates R• PC_reduced->PC Ni(I)X Ni0 Ni(0)L_n Ni0->NiII_aryl Oxidative Addition (Ar-Br) NiIII Ar-Ni(III)L_n(R)-Br NiII_aryl->NiIII R• NiI Ni(I)L_n-Br NiIII->NiI Reductive Elimination (Ar-R) NiI->Ni0 Reduction

Caption: Simplified dual catalytic cycle for photoredox/nickel coupling.

Conclusion and Future Outlook

This guide has benchmarked key catalytic systems for the challenging cross-coupling of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole.

  • Palladium-catalyzed systems , particularly the Negishi coupling, offer a robust and well-understood platform, especially when paired with modern, sterically demanding ligands that suppress side reactions.[12][13][16][17]

  • Nickel-based catalysts provide a powerful and often more economical alternative, with mechanistic pathways that are inherently less susceptible to β-hydride elimination.[6][18][19][20]

  • Dual photoredox/nickel catalysis represents the state-of-the-art for mild and efficient C(sp³)-Br functionalization, operating at room temperature and offering broad functional group tolerance by proceeding through radical intermediates.[21][22]

The selection of the optimal catalyst will depend on the specific coupling partner, functional group compatibility requirements, and available laboratory equipment (e.g., photoreactors). For initial screenings and general applicability, palladium-catalyzed Negishi or Suzuki-Miyaura couplings with appropriate ligand selection are excellent starting points. For substrates prone to elimination or when mild conditions are paramount, dual photoredox/nickel catalysis is the superior choice.

Future research will likely focus on the development of more sustainable and general catalysts, including those based on earth-abundant metals, and the expansion of the reaction scope to include an even broader range of coupling partners and complex molecular scaffolds.

References

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. J. Org. Chem., 74, 1179-1186. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. [Link]

  • PubMed. (2009). Nickel-catalyzed direct arylation of azoles with aryl bromides. [Link]

  • Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2005). The First Negishi Cross-Coupling Reaction of Two Alkyl Centers Utilizing a Pd-N-Heterocyclic Carbene (NHC) Catalyst. Org. Lett., 7, 3805-3807. [Link]

  • Various Authors. (2019). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. Angew. Chem. Int. Ed.[Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link]

  • PubMed Central. (2023). Photoredox Catalyzed C(sp3)−C(sp3) Coupling of α-Bromoesters and Triethylamine. [Link]

  • Miura, T., et al. (2009). Nickel-Catalyzed Direct Arylation of Azoles with Aryl Bromides. Organic Letters. [Link]

  • ResearchGate. (n.d.). Palladium-catalysed coupling of thiazole derivatives with aryl halides. [Link]

  • Hadei, N., et al. (2005). Room-temperature Negishi cross-coupling of unactivated alkyl bromides with alkyl organozinc reagents utilizing a Pd/N-heterocyclic carbene catalyst. J Org Chem. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Organic photoredox catalytic α-C(sp3)–H phosphorylation of saturated aza-heterocycles. [Link]

  • ACS Publications. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters. [Link]

  • ResearchGate. (n.d.). Challenges and strategies in selective defluorinative C–N coupling of.... [Link]

  • ACS Publications. (2014). Palladium-Catalyzed C-2 Selective Olefination of Thiazoles. Organic Letters. [Link]

  • MDPI. (2023). Investigating the Mechanism of Ni-Catalyzed Coupling of Photoredox-Generated Alkyl Radicals and Aryl Bromides: A Computational Study. [Link]

  • JOCPR. (n.d.). Synthesis of some new 5- substituted of. [Link]

  • Wikipedia. (n.d.). Negishi coupling. [Link]

  • RSC Publishing. (n.d.). 2H-Thiazolo[4,5-d][3][4][5]triazole: synthesis, functionalization, and application in scaffold-hopping. [Link]

  • ACS Publications. (2022). Ni/Photoredox-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Alkyl Pinacolboronates and (Hetero)Aryl Bromides. Organic Letters. [Link]

  • ACS Publications. (2009). Nickel-Catalyzed Direct Alkynylation of Azoles with Alkynyl Bromides. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • ACS Publications. (2008). Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents. Organic Letters. [Link]

  • ACS Publications. (2024). Advances in Palladium-Catalyzed C(sp3)–H Functionalization: The Role of Traceless Directing Groups. [Link]

  • ACS Publications. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2021). Visible-Light Photoredox-Catalyzed Carboxylation of Activated C(sp3) O Bonds with CO2. [Link]

  • Semantic Scholar. (n.d.). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. [Link]

  • PubMed Central. (n.d.). Photoredox‐Catalyzed Hydroalkylation of C(sp3)–H Acids. [Link]

  • ChemRxiv. (n.d.). Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. [Link]

  • PubMed Central. (n.d.). Transition-Metal-Catalyzed Selective Functionalization of C(sp3)—H Bonds in Natural Products. [Link]

  • PubMed Central. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]

  • ACS Publications. (2022). Site-Selective Functionalization of C(sp3) Vicinal Boronic Esters. ACS Catalysis. [Link]

  • PubMed Central. (2023). Benzo[1,2-d:4,5-d′]bis([3][4][5]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. [Link]

  • Organic Reactions. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • OA Monitor Ireland. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]

  • Chemical Science (RSC Publishing). (n.d.). Site-selective bromination of sp3 C–H bonds. [Link]

  • VNU Journal of Science. (2024). Synthesis of 5H-thiazolo[2′,3′:2,3]imidazo[4,5-b]indole Fused Hybrid Structures via Copper-Catalyzed Sequential C-N Coupling Reactions. [Link]

  • HPU2 Journal of Science. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Handling and Disposal of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Immediate Safety Assessment & Core Hazards

Before handling 5-(3-Bromo-2-methylpropyl)-1,2-thiazole, it is crucial to understand the potential risks derived from its chemical structure. The molecule contains a brominated alkyl chain and a thiazole ring, which inform the primary hazards.

  • Alkyl Bromide Moiety: The 3-bromo-2-methylpropyl group is a potential alkylating agent. Such compounds are often reactive and can pose several health risks, including severe irritation to the skin, eyes, and respiratory tract. Alkylating agents are also frequently classified as toxic and may have mutagenic or carcinogenic properties.

  • Thiazole Moiety: Thiazole-containing compounds can be biologically active and may be harmful if inhaled, ingested, or absorbed through the skin. The presence of sulfur and nitrogen means that hazardous gases (e.g., oxides of nitrogen and sulfur) can be released upon thermal decomposition.

Anticipated Hazard Profile:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation/Corrosion: Causes skin irritation and serious eye irritation. May cause respiratory irritation.

  • Chronic Effects: Potential for long-term effects due to its nature as a possible alkylating agent.

Personal Protective Equipment (PPE): A Multi-Barrier System

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required equipment, with explanations rooted in the anticipated hazards.

Protection Area Required PPE Rationale & Expert Insight
Respiratory NIOSH-approved respirator with an organic vapor cartridgeThe compound may be volatile or form aerosols during handling (e.g., weighing, dissolution). An organic vapor cartridge is essential to prevent inhalation of potentially toxic fumes. Ensure proper fit testing and cartridge change schedules.
Hand Nitrile or Neoprene gloves (double-gloving recommended)Provides a barrier against skin absorption, a likely route of exposure. Double-gloving is a prudent practice that protects against minor tears or pinholes in the outer glove and allows for safe removal of the contaminated outer layer. Change gloves immediately if contamination is suspected.
Eye/Face Chemical safety goggles and a full-face shieldGoggles provide a seal against splashes and vapors. A face shield is required when there is a significant risk of splashes, such as during transfers of larger volumes or when reacting the compound under pressure.
Body Chemical-resistant laboratory coatProtects against incidental contact and minor spills, preventing contamination of personal clothing. Ensure the coat is fully buttoned.

Operational Plan: From Receipt to Reaction

This section provides a step-by-step protocol for safely handling 5-(3-Bromo-2-methylpropyl)-1,2-thiazole in a laboratory setting.

Pre-Handling & Preparation Workflow

The workflow below illustrates the critical decision points and safety checks required before the compound is handled.

G cluster_prep Pre-Handling Protocol A Verify Chemical Identity & Quantity B Review this Handling Guide & General Lab SOPs A->B C Locate & Verify Functionality of Safety Equipment (Fume Hood, Eyewash, Shower) B->C D Don All Required PPE (See Table Above) C->D E Prepare Work Area in Certified Chemical Fume Hood D->E F Assemble All Necessary Glassware & Reagents E->F G Ready for Handling F->G

Caption: Pre-handling workflow for 5-(3-Bromo-2-methylpropyl)-1,2-thiazole.

Step-by-Step Handling Protocol
  • Work Area Setup: All handling of this compound must occur within a certified chemical fume hood to mitigate inhalation risks. Before starting, verify the fume hood has a recent certification and that the airflow is adequate.

  • Chemical Weighing: If weighing the solid or liquid, perform this task inside the fume hood. Use a tared, sealed container to minimize exposure. An anti-static gun may be necessary if handling a powdered solid.

  • Dissolution & Transfer: When making solutions, add the compound slowly to the solvent to avoid splashing. Use a cannula or syringe for liquid transfers to minimize exposure to vapors.

  • Reaction Monitoring: Ensure the reaction vessel is properly secured and that any off-gassing is directed to a suitable scrubbing system if necessary (e.g., if reacting with strong bases or nucleophiles, which could generate volatile byproducts).

  • Post-Reaction Workup: All quenching and extraction procedures must be performed in the fume hood. Be mindful that the compound may partition into either the aqueous or organic layer depending on the solvent system used.

Emergency & Spill Response

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spill (in Fume Hood):

    • Alert colleagues in the immediate area.

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).

    • Wipe the area clean with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Collect all contaminated materials in a designated hazardous waste container.

  • Major Spill or Spill Outside Fume Hood:

    • Evacuate the immediate area.

    • Alert laboratory personnel and activate the emergency alarm if necessary.

    • Contact the institution's Environmental Health & Safety (EHS) office immediately.

    • Do not attempt to clean up a large spill without appropriate training and respiratory protection.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical final step to ensure environmental and personnel safety. Improper disposal can lead to regulatory fines and environmental damage.

Waste Segregation & Collection Workflow

The following diagram outlines the correct procedure for segregating and storing waste generated from work with this compound.

G cluster_disposal Waste Disposal Workflow A Generate Waste (e.g., contaminated gloves, glassware, reaction mixtures) B Is waste liquid or solid? A->B C Collect in designated 'Halogenated Organic Liquid Waste' container B->C Liquid D Collect in designated 'Contaminated Solid Waste' container B->D Solid E Ensure waste containers are properly labeled, sealed, and stored in a secondary container C->E D->E F Arrange for pickup by EHS or licensed waste contractor E->F

Caption: Waste segregation and disposal workflow.

Step-by-Step Disposal Protocol
  • Identify Waste Streams: Segregate waste into three primary categories:

    • Halogenated Organic Liquid Waste: This includes reaction mixtures, leftover solutions, and solvent rinses.

    • Contaminated Solid Waste: This includes used gloves, absorbent materials from spills, contaminated filter paper, and empty vials.

    • Contaminated Sharps: Needles or sharp-edged tools.

  • Use Correct Containers: Use only approved, properly labeled hazardous waste containers provided by your institution's EHS department. Never mix halogenated waste with non-halogenated waste streams.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "5-(3-Bromo-2-methylpropyl)-1,2-thiazole," and list all other components of the waste mixture.

  • Storage: Store sealed waste containers in a designated satellite accumulation area, within secondary containment, until they are collected by EHS for final disposal, which is typically incineration at a licensed facility.

References

  • General Guidance on Handling Hazardous Chemicals: National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]

  • Personal Protective Equipment Standards: Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]

  • Chemical Waste Management: Environmental Protection Agency (EPA). Introduction to Hazardous Waste Identification. [Link]

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